Product packaging for Pyoverdin(Cat. No.:CAS No. 8062-00-8)

Pyoverdin

カタログ番号: B1241691
CAS番号: 8062-00-8
分子量: 1336.4 g/mol
InChIキー: IXTLVPXCZJJUQB-VYJQSIGYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Significance of Siderophores in Microbial Iron Homeostasis and Environmental Adaptation

Iron is an essential micronutrient for nearly all living organisms, playing a critical role in fundamental cellular processes such as respiration and DNA synthesis. frontiersin.org However, in many environments, particularly at physiological pH, iron exists predominantly in the insoluble ferric (Fe³⁺) form, making it largely unavailable to microorganisms. mdpi.comnih.gov To overcome this limitation, many bacteria and fungi have evolved to produce and secrete siderophores. These molecules act as high-affinity chelators for ferric iron, effectively solubilizing it and making it available for microbial uptake. mdpi.commdpi.com The production of siderophores is a key strategy for microbial iron homeostasis, ensuring a sufficient supply of this vital element for growth and metabolism. frontiersin.org

The ability to produce siderophores provides a significant competitive advantage, allowing microorganisms to thrive in iron-limited niches. mdpi.com This is particularly evident in environments such as soil, aquatic ecosystems, and within host organisms where free iron is scarce. mdpi.comnoaa.gov By efficiently sequestering the limited iron, siderophore-producing microbes can outcompete other organisms that lack this capability. researchgate.net Furthermore, the diversity of siderophore structures reflects an evolutionary adaptation to specific environmental conditions and microbial communities. mdpi.com

Classification and Structural Overview of Pyoverdins within the Siderophore Family

Siderophores are broadly classified based on the chemical nature of their iron-coordinating functional groups. The main categories include hydroxamates, catecholates, and carboxylates. mdpi.com Pyoverdins are considered mixed-type siderophores as they typically possess both hydroxamate and catecholate moieties, which contribute to their exceptionally high affinity for iron. nih.govnih.gov

Structurally, all pyoverdins share a common fundamental architecture consisting of three distinct parts:

A fluorescent dihydroxyquinoline chromophore, which is responsible for their characteristic yellow-green color and fluorescence. nih.govmicrobialcell.comwikipedia.org

A peptide chain attached to the chromophore, which is highly variable in length (typically 6 to 14 amino acids) and composition among different Pseudomonas strains. nih.govwikipedia.org This variability is a key feature used for the classification of different pyoverdins. jst.go.jp

A small acyl side chain, often derived from a Krebs cycle acid, attached to the chromophore. nih.gov

The structural diversity of the peptide chain is a hallmark of pyoverdins and is generated through non-ribosomal peptide synthesis. nih.gov This variability leads to the existence of over 100 different pyoverdins identified to date. nih.gov

Historical Milestones in Pyoverdin Discovery and Fundamental Research

The study of pyoverdins dates back to the late 19th century. Below is a table summarizing key historical milestones in the research of these fascinating molecules.

YearMilestoneKey Researchers/FindingsSignificance
1892Discovery of fluorescent pigmentsGessard discovered yellow-green fluorescent pigments from bacteria, which he named "fluorescins". microbialcell.comnih.govFirst observation of what would later be identified as pyoverdins.
1936Proposed for classificationTurfitt suggested that the ability to produce these green pigments could be used for bacterial classification. microbialcell.comnih.govEarly recognition of the taxonomic significance of these compounds.
1948Link to iron limitationKing and coworkers observed that the production of "fluorescin" (pyoverdine) by P. aeruginosa was induced under iron-limiting conditions. microbialcell.comnih.govFirst functional insight into the role of pyoverdins in response to environmental cues.
1952Inverse correlation with ironTotter and Moseley demonstrated that pigment production is inversely correlated with the logarithm of the iron concentration. microbialcell.comnih.govQuantified the relationship between iron availability and pyoverdine production.
1978High iron affinity determinedMeyer and coworkers determined the extremely high affinity of pyoverdine for iron. microbialcell.comnih.govRevealed the potent iron-chelating capability of pyoverdins.
1978Role in iron uptake revealedMeyer and colleagues elucidated the function of pyoverdine in iron transport into the bacterial cell. microbialcell.comnih.govEstablished pyoverdins as siderophores.
1993Cloning of the ferripyoverdine receptor geneThe gene for FpvA, the outer membrane receptor for the iron-pyoverdine complex, was cloned. microbialcell.comd-nb.infoPaved the way for detailed studies of the pyoverdine uptake mechanism.

Conceptual Frameworks for Investigating this compound Bioactivity and Ecological Roles

The investigation of this compound's bioactivity and its ecological significance is approached through several conceptual frameworks that integrate microbiology, chemistry, genetics, and ecology.

One major framework views pyoverdins as public goods, which are secreted molecules that can be utilized by the producing cell as well as by neighboring cells. researchgate.net This leads to complex social interactions within microbial communities, including cooperation and competition. researchgate.net Experimental evolution studies are often employed to understand how the production of pyoverdins evolves in different environmental contexts, such as varying levels of iron availability and spatial structure. researchgate.net

Another important framework is the study of pyoverdins in the context of host-pathogen interactions. nih.gov In this view, pyoverdine is considered a key virulence factor, not only for its role in iron acquisition but also for its ability to act as a signaling molecule that regulates the expression of other virulence factors. nih.govresearchgate.net Research in this area often involves animal models of infection and transcriptomic analyses to understand the host response to pyoverdine. nih.gov

The role of pyoverdins in biofilm formation provides another conceptual lens. nih.govasm.org Biofilms are structured communities of bacteria embedded in a self-produced matrix, and pyoverdine-mediated iron uptake is crucial for their development. nih.gov This framework investigates the spatial organization of pyoverdine production and its impact on the structural integrity and function of biofilms.

Finally, a systems biology approach, integrating genomics, proteomics, and metabolomics, is increasingly used to build comprehensive models of pyoverdine biosynthesis, regulation, and its network of interactions within the cell and the environment. nih.govoup.com This framework allows for a holistic understanding of the multifaceted roles of pyoverdins.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C55H85N17O22 B1241691 Pyoverdin CAS No. 8062-00-8

特性

CAS番号

8062-00-8

分子式

C55H85N17O22

分子量

1336.4 g/mol

IUPAC名

4-[[1-[[(2R)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2R)-1-[[(2S)-5-[formyl(hydroxy)amino]-1-[[(3S,6S,9S,12S)-9-[3-[formyl(hydroxy)amino]propyl]-3,6-bis[(1R)-1-hydroxyethyl]-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohexadec-12-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]-8,9-dihydroxy-2,3,4,4a-tetrahydro-1H-pyrimido[1,2-a]quinolin-5-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C55H85N17O22/c1-27(77)43-53(91)59-15-4-3-8-30(46(84)63-33(11-7-19-71(94)26-76)49(87)68-44(28(2)78)54(92)69-43)62-47(85)32(10-6-18-70(93)25-75)65-50(88)35(23-73)66-48(86)31(9-5-16-60-55(56)57)64-51(89)36(24-74)67-52(90)37-14-17-58-45-34(61-41(81)12-13-42(82)83)20-29-21-39(79)40(80)22-38(29)72(37)45/h20-22,25-28,30-33,35-37,43-45,58,73-74,77-80,93-94H,3-19,23-24H2,1-2H3,(H,59,91)(H,61,81)(H,62,85)(H,63,84)(H,64,89)(H,65,88)(H,66,86)(H,67,90)(H,68,87)(H,69,92)(H,82,83)(H4,56,57,60)/t27-,28-,30+,31+,32+,33+,35-,36-,37?,43+,44+,45?/m1/s1

InChIキー

IXTLVPXCZJJUQB-VYJQSIGYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O

異性体SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N1)CCCN(C=O)O)NC(=O)[C@H](CCCN(C=O)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)[C@@H](C)O)O

正規SMILES

CC(C1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN(C=O)O)NC(=O)C(CCCN(C=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C2CCNC3N2C4=CC(=C(C=C4C=C3NC(=O)CCC(=O)O)O)O)C(C)O)O

他のCAS番号

8062-00-8

同義語

Ferric pyoverdin
pyoverdin
pyoverdin D
pyoverdin G4R
pyoverdin Pf
pyoverdine
pyoverdine PvdI

製品の起源

United States

Pyoverdin Biosynthesis and Maturation Pathways

Non-Ribosomal Peptide Synthetase (NRPS) Mediated Assembly of Pyoverdin Precursors

The initial assembly of the this compound backbone occurs in the cytoplasm, orchestrated by a series of non-ribosomal peptide synthetases. nih.gov These enzymes construct a peptide precursor, known as ferribactin, which is later modified to become the mature pyoverdine. microbialcell.comfrontiersin.org

Architecture and Catalytic Domains of this compound NRPS Machinery

The synthesis of pyoverdines is carried out by large, multimodular enzymes called non-ribosomal peptide synthetases (NRPSs). encyclopedia.pubmdpi.com In Pseudomonas aeruginosa, the producer of the well-studied pyoverdine I (PVDI), the machinery consists of four NRPS proteins: PvdL, PvdI, PvdJ, and PvdD. mdpi.commdpi.com PvdL is a conserved NRPS across Pseudomonas species and is responsible for initiating the synthesis and forming the chromophore precursor. frontiersin.orgnih.gov

These NRPS enzymes follow a modular "assembly line" logic, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain. nih.govnih.gov The core catalytic domains within each module include:

Adenylation (A) Domain: This domain is responsible for substrate specificity. It selects a specific amino acid and activates it as an aminoacyl adenylate. encyclopedia.pubnih.gov

Thiolation (T) Domain or Peptidyl Carrier Protein (PCP): The activated amino acid is then transferred to the T domain, which holds the growing peptide chain via a phosphopantetheinyl arm. encyclopedia.pubresearchgate.net

Condensation (C) Domain: This domain catalyzes the formation of the peptide bond between the upstream, T-domain-bound peptide and the downstream amino acid of the next module. encyclopedia.pubnih.gov

In addition to these core domains, other domains can be present to modify the incorporated amino acids:

Epimerization (E) Domain: Often found between T and C domains, this domain catalyzes the conversion of an L-amino acid to its D-isomer before condensation. nih.gov

Thioesterase (TE) Domain: Typically located in the final module of the NRPS complex, this domain is responsible for releasing the fully synthesized peptide chain. mdpi.comnih.gov

Recent studies using single-molecule microscopy have revealed that PvdL is predominantly located in the inner membrane and appears to act as a central organizer, orchestrating the assembly of the other NRPSs (PvdI, PvdJ, PvdD) which show more cytoplasmic mobility. mdpi.comnih.gov

DomainFunction in NRPS Machinery
Adenylation (A) Selects and activates a specific amino acid substrate. encyclopedia.pub
Thiolation (T/PCP) Covalently binds and shuttles the growing peptide intermediate. encyclopedia.pub
Condensation (C) Catalyzes the formation of peptide bonds between amino acids. encyclopedia.pub
Epimerization (E) Converts L-amino acids to their D-isomers. nih.gov
Thioesterase (TE) Catalyzes the release of the final peptide product from the NRPS. mdpi.com

Substrate Selection and Incorporation Mechanisms in Peptide Elongation

The remarkable diversity of pyoverdine structures is largely due to the variable peptide chain attached to the chromophore. nih.gov This variability is a direct result of the substrate specificity of the A-domains within the NRPS modules of different Pseudomonas strains. mdpi.com Each A-domain possesses a specific "binding pocket" that recognizes and activates a cognate amino acid, which can include both standard proteinogenic amino acids and non-proteinogenic ones. nih.govresearchgate.net

For instance, the biosynthesis of pyoverdine often involves unusual amino acids such as L-N5-formyl-N5-hydroxyornithine (L-fOHOrn). nih.gov The synthesis of these precursors is carried out by auxiliary enzymes encoded within the pyoverdine gene cluster. In P. aeruginosa, PvdA hydroxylates L-ornithine, and PvdF subsequently formylates it to produce L-fOHOrn. encyclopedia.pubmdpi.com Another key non-standard residue, L-2,4-diaminobutyric acid (L-Dab), a crucial component of the chromophore, is synthesized from L-aspartate β-semialdehyde by the aminotransferase PvdH. nih.govasm.org

Once an amino acid is selected and activated by the A-domain, it is transferred to the adjacent T-domain. The C-domain of the same module then catalyzes the formation of a peptide bond, elongating the peptide chain. nih.gov The fidelity of this process can be influenced by the C-domain, which may exhibit selectivity for the incorporated amino acid, sometimes acting as a "gatekeeper" to prevent the incorporation of incorrect substrates that may have been misactivated by the A-domain. nih.govresearchgate.net

Cytoplasmic Synthesis of the Acylated Ferribactin Precursor

The biosynthesis of pyoverdine begins in the cytoplasm with the synthesis of an acylated peptide precursor called ferribactin. microbialcell.comencyclopedia.pub The process is initiated by the NRPS PvdL, which uniquely contains a domain related to acyl-coenzyme A ligases. mdpi.com This domain activates a fatty acid, typically myristic or myristoleic acid, and attaches it to the N-terminal L-glutamate residue of the nascent peptide. mdpi.comencyclopedia.pub This acylation is thought to anchor the growing peptide intermediate to the membrane during its assembly. mdpi.comencyclopedia.pub

Following the initial acylation and glutamate (B1630785) incorporation, PvdL sequentially adds D-Tyrosine (D-Tyr) and L-2,4-diaminobutyric acid (L-Dab). frontiersin.orgencyclopedia.pub This L-Glu-D-Tyr-L-Dab sequence is conserved and forms the precursor to the pyoverdine chromophore. microbialcell.comfrontiersin.org The subsequent NRPS enzymes (PvdI, PvdJ, and PvdD in P. aeruginosa) then continue to elongate the peptide chain according to their specific modular arrangement and substrate specificities. mdpi.commdpi.com The entire cytoplasmic synthesis machinery, including the NRPSs and auxiliary enzymes for precursor synthesis (PvdA, PvdF, PvdH), is proposed to form a large, membrane-associated complex termed a "siderosome". microbialcell.comnih.gov Once the full-length acylated ferribactin is assembled, the thioesterase domain on the terminal NRPS (PvdD) catalyzes its release. mdpi.com

Periplasmic Maturation and Tailoring Reactions of this compound

After its synthesis in the cytoplasm, the acylated ferribactin precursor is transported into the periplasm for a series of crucial maturation steps. nih.govd-nb.info These reactions convert the non-fluorescent precursor into the final, functional siderophore. researchgate.net

Enzymatic Formation of the Dihydroxyquinoline Chromophore (Fluorophore)

The transformation of ferribactin into pyoverdine involves the formation of the characteristic dihydroxyquinoline chromophore, which is responsible for its fluorescence and is a key part of one of the three iron-chelating sites. microbialcell.comresearchgate.net The process begins with the export of the acylated ferribactin from the cytoplasm to the periplasm by the PvdE ABC transporter. nih.govencyclopedia.pub

Once in the periplasm, the following key enzymatic steps occur:

Deacylation: The N-terminal fatty acid chain is removed by the enzyme PvdQ, an Ntn-type hydrolase. mdpi.comasm.org This step yields the deacylated ferribactin. asm.org Interestingly, PvdQ is a bifunctional enzyme that also plays a role in quorum sensing by deacylating autoinducers. microbialcell.commdpi.com

Oxidative Cyclization: The formation of the chromophore from the D-Tyr and L-Dab residues is an oxidative cascade catalyzed by two copper-dependent oxidoreductases, PvdP and PvdO. nih.govencyclopedia.pub PvdP, a tyrosinase, is a central enzyme in this process, catalyzing multiple oxidative steps to form the bicyclic ring system of the chromophore. encyclopedia.pubresearchgate.netasm.org This reaction transforms the non-fluorescent ferribactin into a fluorescent dihydropyoverdine intermediate. microbialcell.comresearchgate.net

Final Oxidation: The enzyme PvdO is believed to facilitate the final oxidation step, converting the dihydropyoverdine into the fully mature and fluorescent pyoverdine chromophore. microbialcell.comnih.gov

The correct functioning of PvdP may also require auxiliary enzymes like PvdM, which is essential for pyoverdine biogenesis, possibly by being involved in substrate transfer or copper delivery to PvdP. uni-hannover.deresearchgate.net

Post-Translational Modifications and Functional Group Derivatization (e.g., Glycosylation, Acylation)

Beyond the formation of the chromophore, pyoverdine undergoes further tailoring modifications in the periplasm. microbialcell.commdpi.com The most significant and well-documented of these is the derivatization of the N-terminal L-glutamate residue, which was part of the initial ferribactin precursor. mdpi.com This residue can be converted into several different functional groups, leading to different isoforms of pyoverdine within a single strain. mdpi.com

The primary modifications include:

Acylation/Deacylation: The most prominent acylation is the initial attachment of a fatty acid to the N-terminus in the cytoplasm by PvdL, which is subsequently removed in the periplasm by PvdQ. mdpi.comacs.org This transient acylation is a critical part of the biosynthetic pathway. acs.org

Glutamate Side-Chain Modification: The L-glutamate side chain can be enzymatically converted to succinamide (B89737), succinate, or α-ketoglutarate. mdpi.com In P. aeruginosa, the enzyme PvdN, a PLP-dependent enzyme, catalyzes the conversion of the glutamate side chain to succinamide. microbialcell.comnih.gov Another enzyme, PtaA, is responsible for forming the α-ketoglutarate side chain. microbialcell.comnih.gov The removal of both PvdN and PtaA results in pyoverdine with the original, unaltered glutamate residue. microbialcell.com These tailoring steps can occur on the dihydropyoverdine intermediate before the final chromophore oxidation is complete. nih.gov

While glycosylation is a known post-translational modification for various bacterial proteins, including flagellin (B1172586) in Pseudomonas, it is not a modification typically reported for the pyoverdine molecule itself. nih.govnih.govbiorxiv.org The structural diversity of pyoverdine primarily arises from the variable peptide sequence and the enzymatic tailoring of the N-terminal acyl/amino acid side chain. mdpi.commdpi.com

EnzymeLocationFunction in Pyoverdine Maturation & Modification
PvdE Inner MembraneABC transporter; exports acylated ferribactin to the periplasm. nih.govencyclopedia.pub
PvdQ PeriplasmNtn-type hydrolase; removes the N-terminal fatty acid (deacylation). mdpi.comasm.org
PvdP PeriplasmTyrosinase; catalyzes the main oxidative cyclization of D-Tyr and L-Dab to form the chromophore. encyclopedia.pubasm.org
PvdO PeriplasmOxidoreductase; performs the final oxidation step to mature the chromophore. microbialcell.comnih.gov
PvdN PeriplasmPLP-dependent enzyme; modifies the N-terminal L-glutamate to a succinamide side chain. microbialcell.comnih.gov
PtaA PeriplasmModifies the N-terminal L-glutamate to an α-ketoglutarate side chain. microbialcell.comnih.gov
PvdM PeriplasmEssential for PvdP activity, possible role in substrate transfer or copper insertion. uni-hannover.deresearchgate.net

Role of Specific Periplasmic Enzymes (e.g., PvdP, PvdO, PvdN, PtaA) in Maturation

The periplasm serves as the finishing workshop for pyoverdine, where a cohort of specialized enzymes meticulously sculpts the ferribactin precursor into its final, active form. This process involves the formation of the characteristic dihydroxyquinoline chromophore and modifications to the peptide side chain. nih.gov

PvdP: This periplasmic enzyme functions as a tyrosinase and is essential for the maturation of the pyoverdine chromophore. asm.orgresearchgate.netbeilstein-journals.orgresearchgate.net PvdP catalyzes the oxidative cyclization of the D-tyrosine and L-2,4-diaminobutyrate (L-Dab) residues within the ferribactin precursor. nih.govmdpi.commicrobialcell.com This reaction is a critical step in forming the fluorescent dihydroxyquinoline ring system that defines pyoverdines and is crucial for their iron-chelating ability. nih.gov The process involves multiple oxidation steps, converting the non-fluorescent ferribactin into a fluorescent molecule capable of forming a strong hexadentate complex with ferric iron. asm.orgbeilstein-journals.orgresearchgate.net

PvdO: Working in conjunction with PvdP, PvdO is an oxidoreductase that facilitates the final oxidation step in the chromophore's formation. mdpi.com While PvdP initiates the cyclization to form dihydropyoverdine, PvdO is believed to complete the process, yielding the fully oxidized and characteristic pyoverdine chromophore. nih.gov

PvdN: This enzyme is responsible for a specific "tailoring" modification of the N-terminal L-glutamic acid residue of the pyoverdine molecule. nih.gov PvdN catalyzes the conversion of this glutamate into a succinamide residue. nih.govnih.gov This modification is not essential for the core function of iron chelation but contributes to the structural diversity of pyoverdines produced by different strains. nih.govnih.gov

PtaA: Another tailoring enzyme, PtaA (periplasmic transaminase A), also targets the N-terminal L-glutamic acid. nih.gov PtaA converts the glutamate into an α-ketoglutarate residue. nih.gov Some Pseudomonas strains may possess genes for either PvdN or PtaA, or both, leading to the production of a mix of pyoverdine isoforms with different N-terminal modifications. nih.gov The presence of these tailoring enzymes highlights the sophisticated enzymatic machinery dedicated to diversifying the final pyoverdine structure.

EnzymeLocationFunction in Pyoverdine MaturationPrecursor SubstrateProduct
PvdP PeriplasmInitiates oxidative cyclization to form the chromophore.Ferribactin (containing D-Tyr and L-Dab)Dihydropyoverdine
PvdO PeriplasmCompletes the final oxidation of the chromophore.DihydropyoverdineMature Pyoverdine Chromophore
PvdN PeriplasmModifies the N-terminal glutamate side chain.Glutamate residue on pyoverdineSuccinamide residue
PtaA PeriplasmModifies the N-terminal glutamate side chain.Glutamate residue on pyoverdineα-ketoglutarate residue

Energy Metabolism and Precursor Supply for this compound Production

The synthesis of a complex molecule like pyoverdine is a metabolically expensive endeavor, demanding a significant investment of energy and a steady supply of specific building blocks from the cell's central metabolism. The production process is tightly integrated with primary metabolic pathways, ensuring that resources are available for this critical secondary metabolite.

The backbone of pyoverdine, the ferribactin precursor, is assembled in the cytoplasm by a massive multi-enzyme complex of Non-Ribosomal Peptide Synthetases (NRPSs), including PvdL, PvdI, and PvdD. nih.govmdpi.com This assembly line requires a diverse set of precursors:

Amino Acids: The peptide chain is constructed from both standard and non-standard amino acids. Key precursors include L-glutamate, D-tyrosine, L-serine, L-arginine, and L-lysine, which are drawn from the cell's amino acid pools. mdpi.com The synthesis of unusual amino acids is handled by dedicated enzymes encoded within the pyoverdine gene cluster. For instance, PvdH produces L-2,4-diaminobutyrate (L-Dab) from L-aspartate β-semialdehyde, while PvdA and PvdF are responsible for synthesizing L-N5-formyl-N5-hydroxyornithine from L-ornithine. nih.govencyclopedia.pub These amino acid precursors are ultimately derived from intermediates of central carbon metabolism, such as the TCA cycle and glycolysis.

Fatty Acids: The synthesis is initiated by the attachment of a fatty acid, typically myristic acid or myristoleic acid, to the first amino acid, L-glutamate, by the NRPS PvdL. mdpi.commdpi.combiorxiv.org This fatty acid is believed to anchor the growing peptide chain to the inner membrane during synthesis and is later cleaved in the periplasm by the enzyme PvdQ. wikipedia.org The fatty acid precursors themselves are supplied by the bacterium's fatty acid biosynthesis pathways.

Genetic and Regulatory Control of Pyoverdin Production

Transcriptional Regulation of Pyoverdin Biosynthesis Gene Clusters

The genes responsible for this compound biosynthesis are typically organized into gene clusters. Their transcription is intricately controlled by a hierarchical regulatory system, with iron availability serving as the primary signal.

Iron-Dependent Repression by the Ferric Uptake Regulator (Fur) System

The central regulator of this compound production in response to iron is the Ferric Uptake Regulator (Fur) protein. Fur acts as a transcriptional repressor. In the presence of sufficient intracellular ferrous iron (Fe²⁺), Fur binds to Fe²⁺ and forms a holorepressor. This Fur-Fe²⁺ complex then binds to specific DNA sequences, known as "Fur boxes," located in the promoter regions of target genes, including those encoding regulatory proteins involved in iron uptake and this compound synthesis. asm.orgimrpress.com Binding of the Fur-Fe²⁺ complex to these operators prevents the binding of RNA polymerase, thereby repressing gene transcription. asm.org

Under iron-limiting conditions, intracellular Fe²⁺ levels are low, leading to the dissociation of Fe²⁺ from Fur. The resulting apo-Fur (iron-free Fur) is unable to efficiently bind to Fur boxes, releasing the repression on target genes. This derepression allows for the transcription of genes necessary for siderophore production and high-affinity iron uptake systems, including the regulatory genes for this compound biosynthesis. imrpress.comresearchgate.net

While Fur directly represses genes involved in iron uptake, it indirectly regulates this compound biosynthesis by repressing the transcription of genes encoding key regulatory proteins like the extracytoplasmic function (ECF) sigma factors PvdS and FpvI, and the anti-sigma factor FpvR. asm.orgmicrobialcell.comnih.govasm.org

Data highlighting the effect of Fur on this compound production:

StrainIron ConditionThis compound Production Level (Relative)Citation
P. aeruginosa PAO1Iron-repleteLow asm.orgnih.gov
P. aeruginosa PAO1Iron-limitingHigh asm.orgnih.gov
P. aeruginosafur mutantIron-limiting~10-fold higher than wild-type PAO1 asm.org
P. aeruginosafur mutant + FeCl₃Iron-limitingNo significant repression asm.org

Involvement of Extracytoplasmic Function (ECF) Sigma Factors (e.g., PvdS, FpvI)

This compound biosynthesis and uptake are significantly regulated by ECF sigma factors, notably PvdS and FpvI in Pseudomonas aeruginosa. oup.comnih.gov ECF sigma factors are a subfamily of sigma factors that typically respond to extracytoplasmic signals and direct RNA polymerase to transcribe specific sets of genes. oup.com

PvdS is a key sigma factor required for the expression of this compound biosynthesis genes (pvd genes). microbialcell.comasm.orgnih.gov It recognizes a conserved DNA sequence known as the "IS box" within the promoters of its target genes. asm.org Beyond this compound biosynthesis, PvdS also regulates the expression of certain virulence factors, such as the endoprotease PrpL and exotoxin A. nih.govoup.comnih.gov

FpvI is another ECF sigma factor involved in the this compound system. oup.comnih.gov It is primarily required for the transcription of the fpvA gene, which encodes the outer membrane receptor responsible for the uptake of ferrithis compound (iron-loaded this compound). microbialcell.comasm.orgnih.gov

The expression of both pvdS and fpvI is regulated by Fur, ensuring that these sigma factors are primarily produced under iron-limiting conditions when this compound synthesis and uptake are required. asm.orgasm.orgotago.ac.nz

Role of Anti-Sigma Factors (e.g., FpvR) in Regulating Sigma Factor Activity

The activity of ECF sigma factors like PvdS and FpvI is modulated by cognate anti-sigma factors. In the this compound regulatory system of P. aeruginosa, FpvR acts as an anti-sigma factor that inhibits the activities of both PvdS and FpvI in the absence of ferrithis compound. microbialcell.comoup.comnih.govotago.ac.nz FpvR is a cytoplasmic membrane-spanning protein. nih.gov

In the absence of ferrithis compound, FpvR binds to PvdS and FpvI, sequestering them and preventing them from associating with the core RNA polymerase and initiating transcription of their target genes (pvd genes and fpvA). microbialcell.comnih.govasm.org This ensures that this compound biosynthesis and the production of its receptor are kept at a basal level when iron is scarce but ferrithis compound has not yet been successfully acquired. microbialcell.com

Upon binding of ferrithis compound to the outer membrane receptor FpvA, a signal transduction cascade is initiated. This cascade involves the inner membrane protein TonB and leads to the proteolytic degradation of FpvR. microbialcell.comnih.gov The degradation of FpvR releases PvdS and FpvI, allowing them to associate with RNA polymerase and activate the transcription of this compound biosynthesis genes and the fpvA gene. microbialcell.comnih.govasm.org This forms a positive feedback loop where the presence of ferrithis compound enhances the production of more this compound and its receptor. microbialcell.comresearchgate.net

Research findings on FpvR interaction with PvdS and FpvI:

Sigma FactorInteraction with FpvR DemonstratedRegion of Sigma Factor Involved in Binding FpvRCitation
PvdSYes (in P. aeruginosa and E. coli)Conserved regions two and four nih.govasm.org
FpvIYes (in E. coli)Conserved region four nih.govasm.org

Quorum Sensing Integration in this compound Expression Control

Quorum sensing (QS), a cell-density dependent communication system in bacteria, also influences this compound production in P. aeruginosa. microbialcell.comnih.govpnas.orguniroma3.it The Pseudomonas aeruginosa QS system involves several interconnected pathways, primarily the las and rhl systems, which utilize acyl-homoserine lactone (AHL) signal molecules. pnas.orgasm.org

Studies have shown that the las QS system, mediated by the signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3OC₁₂-HSL) and the transcriptional regulator LasR, activates the synthesis of this compound. pnas.org This suggests a link between cell population density and the production of this important iron-scavenging molecule.

Furthermore, the enzyme PvdQ, involved in this compound biogenesis, has been shown to possess quorum-quenching activity by deacylating the 3OC₁₂-HSL signal molecule. microbialcell.comnih.gov This bifunctional nature of PvdQ suggests a complex interplay and potential coordination between this compound production and quorum sensing, particularly under iron-limiting conditions when PvdQ production is induced. microbialcell.comnih.gov The influence of PvdQ on QS is believed to alter the ratio of AHL autoinducers, potentially adapting gene expression to specific environmental conditions. microbialcell.com

Another regulatory link exists through the PQS (Pseudomonas quinolone signal) system. The PQS biosynthetic protein PqsA is necessary for this compound production in a biofilm-dependent manner, and exogenous PQS can promote biofilm-independent this compound production. mdpi.comresearchgate.net

Two-Component Signal Transduction Systems Affecting this compound Synthesis

While the primary regulation of this compound is mediated by Fur, ECF sigma factors, and anti-sigma factors, two-component signal transduction systems (TCSS) also play a role. TCSS typically involve a sensor kinase that detects an environmental stimulus and a response regulator that mediates the cellular response, often by modulating gene expression.

One example of a TCSS implicated in this compound regulation is the Gac/Rsm system. The Gac system, along with the second messenger cyclic diguanylate (c-di-GMP), coordinates the switch between planktonic and biofilm lifestyles and also promotes the expression of this compound genes. frontiersin.org The extracellular polysaccharides Pel and Psl, regulated by the Gac and c-di-GMP networks, have been found to be important for this regulation. nih.govfrontiersin.org Cell aggregation, potentially mediated by these polysaccharides, appears to be a significant cue triggering this compound gene expression. nih.govfrontiersin.org

Additionally, the AlgZR two-component system has been shown to influence this compound production. AlgR, the response regulator, affects this compound production in a phosphorylation-dependent manner. asm.org Phosphorylated AlgR appears to activate pvdS expression, while it can also repress this compound production through the activation of the small regulatory RNA prrf2. asm.org This indicates a complex interplay between iron regulation and other global regulatory networks.

Other signals beyond iron starvation, such as phosphate (B84403) starvation and the presence of certain transcriptional regulators like CysB and AmpR, have also been reported to modulate this compound production, suggesting the involvement of additional, less characterized regulatory pathways, potentially including other TCSS. microbialcell.comnih.govresearchgate.net

Post-Transcriptional and Translational Regulatory Mechanisms

While transcriptional control is the primary level of this compound regulation, post-transcriptional and translational mechanisms can also contribute to fine-tuning its production.

Small regulatory RNAs (sRNAs) are known to play significant roles in bacterial gene regulation, often by binding to mRNA targets and affecting their stability or translation. The sRNA RyhB, which is regulated by Fur, is known to affect the expression of genes encoding iron-containing proteins by promoting mRNA degradation under iron-limiting conditions. researchgate.net While RyhB's primary targets are iron-utilizing proteins, its broader impact on cellular iron homeostasis could indirectly influence this compound production. As mentioned earlier, the sRNA prrf2, regulated by the AlgR TCSS, is also involved in repressing this compound production. asm.org This suggests that sRNAs can act as important post-transcriptional regulators in the this compound network, integrating signals from different pathways.

Furthermore, the maturation and processing of this compound itself, which occurs in the periplasm and involves enzymes like PvdQ, could be considered a form of post-translational control that impacts the availability of the functional siderophore. microbialcell.comnih.gov

Detailed research findings on post-transcriptional/translational regulation of this compound are less extensively documented compared to transcriptional control, indicating that this area may require further investigation to fully understand the complete regulatory landscape of this compound production.

Structural Diversity and Functional Implications of Pyoverdins

Chemodiversity of Pyoverdin Chromophores and Their Derivatives

The chromophore is the component responsible for the characteristic yellow-green fluorescence of pyoverdins and is involved in iron chelation. wikipedia.orgmdpi.comresearchgate.netingentaconnect.com While generally considered conserved, there are variations in the structure of this moiety and its associated derivatives. nih.gov

Structural Variants of the Dihydroxyquinoline Moiety

The core this compound chromophore is derived from a 2,3-diamino-6,7-dihydroxyquinoline structure. mdpi.comnih.govuni-muenchen.demicrobialcell.com However, natural variations and biological precursors can lead to the presence of related compounds. Common variants include isopyoverdine (IsoPy), dihydro-pyoverdine (DiHPy), and dihydro-pyoverdine-7-sulfonic acid (SPy). nih.gov Ferribactin (FerB) and azotobactin (B1213368) (AzoB) are also related compounds that can be detected in bacterial extracts. nih.gov Ferribactins are considered biosynthetic precursors of pyoverdins. microbialcell.com

Influence of Chromophore Modifications on Spectroscopic Properties and Iron Coordination

The dihydroxyquinoline core provides two oxygen atoms for the hexadentate coordination of ferric iron (Fe³⁺). wikipedia.orgresearchgate.net The chromophore contributes significantly to the spectroscopic properties of pyoverdins, exhibiting characteristic excitation and emission spectra. wikipedia.orgmdpi.com These spectroscopic properties, particularly fluorescence, are strongly quenched upon binding their natural ligand, iron. wikipedia.org Spectroscopic absorption, however, shows little quenching upon iron binding, suggesting a vibrational mechanism for molecular relaxation rather than electromagnetic radiation. wikipedia.org While the chromophore structure is largely conserved, modifications or the presence of variants like pseudoverdine can influence spectroscopic properties and the ability to chelate iron, although sometimes with lower affinity compared to the core this compound structure. wikipedia.orgnih.gov

Heterogeneity in this compound Peptide Chains

The peptide chain is the most variable part of the this compound molecule, contributing significantly to the diversity observed among different Pseudomonas strains. nih.govuni-muenchen.deresearchgate.netasm.orgfrontiersin.orgresearchgate.net This variability impacts iron coordination, conformational states, and crucially, recognition by specific outer membrane receptors.

Amino Acid Compositional Variability and Sequence Polymorphism

The peptide chain is typically composed of 6 to 14 amino acid residues, which can include both L- and D-amino acids, as well as uncommon amino acids such as δ-N-hydroxyornithine and β-hydroxyaspartic acid. researchgate.netasm.orgfrontiersin.orgresearchgate.net The sequence and composition of these amino acids vary greatly depending on the bacterial species and even among strains. nih.govresearchgate.netfrontiersin.orgnih.gov This leads to a remarkable diversity, with over 60 different pyoverdine structures identified to date, and many more predicted through genomic analysis. nih.govfrontiersin.orgresearchgate.net For example, analysis of Pseudomonas fluorescens complex genomes predicted 30 different this compound variants based on the amino acid composition determined by the specificity of adenylation domains in the non-ribosomal peptide synthetase (NRPS) clusters responsible for peptide synthesis. frontiersin.org The length of predicted peptide backbones in this group varied from 4 to 12 amino acids. frontiersin.org

Pseudomonas Species/GroupPredicted this compound Variants (based on peptide)Peptide Length Range (predicted)
P. fluorescens complex304-12 amino acids
P. aeruginosa3 (structural types)Variable (e.g., 6-14 amino acids) researchgate.net

Impact of Peptide Structure on Receptor Recognition and Specificity

The structural diversity at the level of the peptide chain is the primary determinant of the strict specificity usually observed between a given bacterial strain and its cognate this compound receptor. asm.orgresearchgate.netresearchgate.nettandfonline.com Ferric-pyoverdin complexes are recognized and transported into the bacterial cell by specific outer membrane TonB-dependent receptors, primarily known as FpvA. researchgate.netresearchgate.nettandfonline.comasm.org The peptide structure dictates the interaction with the binding site of the receptor, which is typically located on the extracellular loops and the β-barrel domain of FpvA. nih.govasm.org

Cross-feeding experiments have demonstrated that iron transport mediated by pyoverdins is often strictly strain-specific, meaning a strain can efficiently utilize only its own this compound. asm.orgtandfonline.compsu.edu This specificity is attributed to the unique peptide sequence and conformation of each this compound type, which is recognized by a specific receptor. researchgate.netresearchgate.nettandfonline.com However, there are exceptions where a strain might utilize pyoverdins from other strains, which could be due to the presence of multiple receptors in a single strain or shared receptor recognition sites among different pyoverdins. asm.orgresearchgate.netpsu.eduuzh.ch Research suggests that while the entire peptide structure contributes to recognition, specific amino acid residues or sequences within the peptide chain are particularly critical for high-affinity binding to the receptor. researchgate.netasm.org The coevolution of the this compound peptide and its cognate receptor is thought to maintain this mutual specificity. asm.org

This compound FeatureStructural VariabilityFunctional Impact
ChromophorePresence of variants (IsoPy, DiHPy, etc.)Influences fluorescence and iron chelation properties, though core structure is conserved. wikipedia.orgmdpi.comnih.govresearchgate.netingentaconnect.com
Peptide ChainHighly variable amino acid composition, sequence, length (6-14 residues), and stereochemistry (L- and D-amino acids). nih.govuni-muenchen.deresearchgate.netasm.orgfrontiersin.orgresearchgate.netresearchgate.netDetermines specific iron coordination sites (with chromophore), influences conformational states, and dictates recognition specificity by outer membrane receptors. wikipedia.orgresearchgate.netasm.orgresearchgate.netresearchgate.netbenjamin-bouvier.fracs.orgtandfonline.comasm.org
Acyl Side ChainVariable (e.g., succinic acid, malic acid, α-ketoglutaric acid derivatives). nih.govuni-muenchen.deGenerally does not affect iron transport or receptor recognition, but can contribute to this compound isoforms. asm.orgtandfonline.comnih.gov

Classification Systems for this compound Variants (e.g., Types I, II, III)

The structural diversity of pyoverdins, particularly in their peptide chains, has led to their classification into distinct types or siderovars. mdpi.comscielo.br In Pseudomonas aeruginosa, three main structural types of pyoverdins have been identified: Type I, Type II, and Type III. mdpi.commicrobiologyresearch.orgnih.govgoogle.com These types are distinguished primarily by the sequence and composition of their peptide moieties. mdpi.commicrobiologyresearch.orgcore.ac.uk

Type I pyoverdins, produced by strains such as P. aeruginosa PAO1, are characterized by a cyclic peptide formed by an amide bond between the C-terminal amino acid and an in-chain Lysine or Ornithine residue. mdpi.com Type II pyoverdins, found in strains like P. aeruginosa ATCC 27853, have a linear peptide sequence with an N-hydroxy (cyclo)Ornithine at the C-terminus. mdpi.com Type III pyoverdins, produced by strains like P. aeruginosa Pa6, also have a linear peptide sequence with an unmodified N-hydroxyOrn at the C-terminus. mdpi.com

Studies involving this compound isoelectrofocusing, growth stimulation assays, and receptor detection have supported this classification system, grouping P. aeruginosa isolates into these three siderophore types. nih.gov Approximately 42% of P. aeruginosa isolates have a this compound system similar to Type I, 42% are like Type II, and 16% belong to Type III. google.com The peptide chain composition is a key determinant for classifying this compound variants. scielo.brcore.ac.uk

Structure-Function Relationships Dictating Iron Binding Affinity and Specificity

Pyoverdins are potent chelators of ferric iron (Fe³⁺), exhibiting extremely high affinity constants typically in the range of 10³² M⁻¹. karger.com This high affinity is crucial for scavenging the scarce Fe³⁺ ions in the environment. nih.govnih.gov The iron chelation is hexadentate, involving six oxygen atoms. wikipedia.org These coordinating atoms are provided by three bidentate chelating sites: a catechol group from the dihydroxyquinoline core and two sites typically derived from hydroxamate and/or hydroxycarboxylate groups within the peptide chain. nih.govfrontiersin.orgmdpi.com This arrangement forms a tightly coordinated octahedral complex with Fe³⁺. wikipedia.orgnih.gov

The structural variations in the peptide chain directly influence the specificity of this compound-mediated iron uptake. tandfonline.comasm.org While the chromophore is conserved and provides one catecholate binding site, the amino acid sequence and modifications within the peptide moiety provide the other two bidentate ligands, often hydroxamates or hydroxycarboxylates. nih.govfrontiersin.orgmdpi.com This variability in the peptide chain is recognized by specific outer membrane receptors (FpvA) on the bacterial surface, which are required for the uptake of the ferrithis compound complex. nih.govmdpi.com The specificity of the FpvA receptor for its cognate this compound type ensures that bacteria primarily benefit from the siderophore they produce. mdpi.comtandfonline.com Research indicates that the initial amino acid residues in the this compound peptide backbone can determine binding affinity to cognate and non-cognate FpvA receptors.

The side chain attached to the chromophore, typically a dicarboxylic acid or amide, appears to have less importance in iron binding or receptor recognition compared to the peptide chain and chromophore. tandfonline.com Its role might be more related to protecting the adjacent amine group from hydrolysis. tandfonline.com

Mechanisms of Pyoverdin Mediated Iron Acquisition

Ferric Iron Chelation by Pyoverdin

Under conditions of iron scarcity, bacteria secrete this compound into their surroundings. microbialcell.comelifesciences.orgnih.gov this compound then acts as a potent scavenger, binding to available ferric iron with exceptionally high affinity to form the soluble ferrithis compound complex, which is a prerequisite for its internalization. elifesciences.orgnih.govnih.gov

Coordination Chemistry of this compound-Ferric Iron Complexes

The high affinity of this compound for Fe³⁺ stems from its specific coordination chemistry. The structure of this compound includes a conserved dihydroxyquinoline chromophore and a variable peptide chain. nih.govnih.gov The chromophore contributes one bidentate ligand for iron binding. nih.govnih.gov The peptide portion provides the remaining two bidentate ligands, which are typically hydroxamate and/or alpha-hydroxycarboxylic acid functional groups, depending on the specific this compound variant. nih.govnih.govresearchgate.net These three bidentate sites collectively form a hexadentate cage around the Fe³⁺ ion, resulting in a highly stable octahedral complex. nih.govacs.org The stability constant for the this compound-Fe³⁺ complex can be as high as 10³² M⁻¹. microbialcell.comelifesciences.orgelifesciences.org

Studies on this compound from Pseudomonas putida have detailed the involvement of a catecholate group from the chromophore, a hydroxamate, and an alpha-hydroxycarboxylic acid from the peptide chain in coordinating Fe³⁺. nih.govacs.org Complex formation begins at low pH, but full coordination is achieved at neutral pH. nih.govacs.org The redox potential of the Fe-pyoverdin complex is sensitive to pH, with a more positive potential at neutral pH compared to alkaline pH, suggesting a mechanism for iron release within the cell. nih.govacs.org

Ligand Binding Sites and Stoichiometry of Iron Chelation

This compound typically chelates ferric iron with a 1:1 stoichiometry. nih.gov This involves the coordinated action of three bidentate ligand systems: one provided by the conserved dihydroxyquinoline chromophore (a catecholate) and two from the variable peptide chain (hydroxamate or hydroxycarboxylate groups). nih.govnih.govresearchgate.net The specific arrangement and chemical nature of these ligands within the peptide sequence contribute to the high affinity and specificity of this compound for Fe³⁺. nih.govnih.gov

The ability of this compound to form such stable complexes allows it to effectively extract iron from various sources in the environment, including host iron-binding proteins like transferrin. nih.govnih.gov

FeatureDetail
Stoichiometry1:1 (this compound:Fe³⁺)
Total Bidentate Sites3
Chromophore LigandCatecholate
Peptide LigandsHydroxamate and/or Hydroxycarboxylate

Outer Membrane Receptor-Mediated Uptake of Ferrithis compound

Following the formation of the ferrithis compound complex, its internalization across the bacterial outer membrane is facilitated by specific protein receptors. microbialcell.comnih.gov These receptors exhibit a high degree of specificity for ferrithis compound. elifesciences.org

Structural and Functional Characterization of Ferric this compound Receptors (e.g., FpvA)

In Pseudomonas aeruginosa, the primary receptor responsible for the uptake of ferrithis compound is FpvA. microbialcell.comnih.govmdpi.com FpvA is a well-studied TonB-dependent outer membrane transporter. microbialcell.commdpi.com Structural analyses have revealed that FpvA consists of a transmembrane beta-barrel and an internal plug domain. mdpi.comuliege.beresearchgate.net The ferrithis compound binding site is located on the extracellular face of the receptor. mdpi.com

Research involving mutational studies has aimed to pinpoint the specific amino acid residues within FpvA that are crucial for binding this compound, transmitting signals, and facilitating transport. microbialcell.com The interaction between ferrithis compound and FpvA triggers conformational changes in the receptor, which are essential for downstream signaling and the iron uptake process. mdpi.comtandfonline.com

Different types of pyoverdins produced by P. aeruginosa (Type I, II, and III) are typically recognized by corresponding FpvA receptor variants (FpvAI, FpvAII, and FpvAIII). mdpi.comuliege.benih.gov For instance, FpvAI is the dedicated transporter for Type I this compound. mdpi.com An alternative receptor, FpvB, which shares significant similarity with FpvA, has also been identified as capable of transporting Type I ferrithis compound in P. aeruginosa PAO1. uliege.beresearchgate.net

Specificity and Promiscuity in this compound Receptor-Ligand Interactions

While there is a general specificity between the type of this compound and its cognate FpvA receptor, some level of promiscuity in this compound receptor-ligand interactions has been observed. microbialcell.comelifesciences.orgnih.gov Certain Pseudomonas strains can utilize pyoverdins produced by other strains, even if they are structurally distinct. researchgate.net This cross-utilization is thought to depend on shared structural elements or a common motif within the peptide chain that is recognized by the recipient strain's FpvA receptor, although transport efficiency might be lower compared to the native this compound. researchgate.netpsu.edu

The binding of FpvA to both apo-pyoverdin and ferrithis compound has been investigated, highlighting that the iron-loaded status of this compound influences its binding kinetics to the receptor. microbialcell.comacs.org The interaction mechanism between this compound and FpvA is dependent on whether this compound is bound to iron. microbialcell.com

Ligand-receptor promiscuity is a feature found in various biological communication systems, where interactions between multiple ligands and receptors contribute to generating specific cellular responses. nih.govbiorxiv.orggithub.ionih.gov

TonB-Dependent Energy Transduction for Iron Uptake

The transport of the ferrithis compound complex across the outer membrane via FpvA is an active process that requires energy supplied by the TonB-ExbBD complex, located in the inner membrane. microbialcell.comelifesciences.orgnih.govnih.govresearchgate.netpnas.org The TonB system harnesses the proton motive force from the inner membrane and transduces this energy to the outer membrane receptors, facilitating the translocation of ferrithis compound into the periplasm. microbialcell.comnih.govtandfonline.comnih.govnih.gov

In P. aeruginosa, TonB1 is considered the primary TonB protein involved in the uptake of iron mediated by this compound, although TonB2 can partially fulfill this role. microbialcell.comnih.gov The interaction between FpvA and TonB1 is critical for both the transport of ferrithis compound and the associated signaling processes. nih.gov A specific sequence within FpvA, known as the TonB box, is necessary for its interaction with TonB1. nih.govnih.gov This interaction is believed to induce conformational changes in FpvA that enable the passage of the ferrithis compound complex. nih.gov

The energy provided by the TonB-ExbBD complex is vital for overcoming the energy barrier associated with moving a relatively large and charged molecule like ferrithis compound across the outer membrane. nih.gov The precise molecular mechanism by which TonB transfers energy and facilitates the function of FpvA is an ongoing area of research, with models suggesting a dynamic interplay between TonB and the receptor. tandfonline.comnih.gov

Upon reaching the periplasm, iron is released from this compound through a process involving the reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for this compound. elifesciences.orgnih.govmdpi.com This step is mediated by periplasmic proteins and an inner membrane reductase, allowing the ferrous iron to be transported into the cytoplasm. microbialcell.comnih.govmdpi.com The iron-free this compound can then be re-exported to participate in further rounds of iron scavenging. microbialcell.com

Periplasmic Transport and Intracellular Iron Release

Following the binding of ferri-pyoverdin to specific outer membrane transporters like FpvA and FpvB, the complex is translocated into the periplasmic space. mdpi.comnih.govnih.gov In the periplasm, the iron is released from this compound through a series of protein interactions and a reductive process. mdpi.commdpi.comnih.gov

Role of Periplasmic Binding Proteins

Periplasmic binding proteins play a crucial role in the subsequent steps of iron acquisition after the ferri-pyoverdin complex enters the periplasm. In P. aeruginosa, two periplasmic binding proteins, FpvC and FpvF, are involved. mdpi.commdpi.comnih.gov These proteins form a complex that binds to ferric this compound in the periplasm before the iron is released. nih.govplos.org FpvC is proposed to act as a chelator for ferrous iron (Fe²⁺) after the reduction of Fe³⁺, subsequently delivering it to the inner membrane ABC transporter for translocation into the cytoplasm. mdpi.comnih.gov FpvF, a periplasmic siderophore binding protein, is also involved and has been shown to interact with the inner membrane protein PvdT, a component of the this compound efflux pump, suggesting a role in apo-pyoverdin recycling and secretion. mdpi.comnih.gov

Inner Membrane Transporter Systems for Iron Import

Once iron is released in the periplasm, it is transported across the inner membrane into the cytoplasm. This process is hypothesized to occur via a classic periplasmic binding protein and an inner membrane ABC importer. pnas.orgnih.gov The ABC transporter FpvDE is predicted to be responsible for the translocation of ferrous iron into the cytoplasm. mdpi.comnih.gov

Mechanisms of Reductive Iron Dissociation and this compound Recycling

The release of Fe³⁺ from this compound in the periplasm is a crucial step and involves a reductive process. mdpi.comresearchgate.net This reduction decreases the affinity of this compound for the iron. nih.gov The inner membrane protein FpvG is essential for iron release, and there is indirect evidence suggesting it catalyzes this reduction step. mdpi.commdpi.comnih.govmicrobialcell.com Another inner membrane protein, FpvH, is also essential for iron release, although its specific function is not fully understood. mdpi.comnih.govmicrobialcell.com The interaction network of proteins involved in periplasmic iron release includes FpvG, FpvH, FpvJ, FpvF, and FpvC, suggesting the formation of a multi-protein complex facilitating this process. nih.govresearchgate.net

After the iron is released, the apo-pyoverdin is recycled from the periplasm back to the extracellular medium. pnas.orgresearchgate.netnih.gov This recycling is mediated by a tripartite efflux system called PvdRT-OpmQ. pnas.orgresearchgate.netnih.gov This system consists of the inner membrane ABC transporter PvdT, the periplasmic fusion protein PvdR, and the outer membrane porin OpmQ. pnas.org The PvdRT-OpmQ system is responsible for translocating apo-pyoverdin from the periplasmic space to the extracellular milieu, making it available for further cycles of iron uptake. pnas.org This recycling mechanism is energetically favorable for the bacterium compared to de novo synthesis of this compound for each iron acquisition cycle. pnas.org

Data regarding the stability constants of this compound-iron complexes highlight the strong affinity of this compound for ferric iron. The stability constant for the 1:1 Fe³⁺-pyoverdin complex has been determined to be approximately 10³⁰.⁸ M⁻¹, while the corresponding value for the 1:1 Fe²⁺-pyoverdin complex is significantly lower, around 10⁹ M⁻¹. mdpi.comnih.gov This difference in affinity supports the mechanism of iron release via reduction of Fe³⁺ to Fe²⁺ in the periplasm.

ComplexStability Constant (Ka)
Fe³⁺-Pyoverdin (1:1)10³⁰.⁸ M⁻¹
Fe²⁺-Pyoverdin (1:1)10⁹ M⁻¹

Competitive Iron Scavenging Strategies Against Host Sequestration Proteins (e.g., Transferrin, Lactoferrin)

In the host environment, iron is sequestered by high-affinity iron-binding proteins such as transferrin and lactoferrin. frontiersin.orgresearchgate.net this compound's high affinity for ferric iron allows it to compete effectively with these host proteins for iron. mdpi.comresearchgate.netasm.org This competitive iron scavenging is a crucial virulence strategy for P. aeruginosa during infection. mdpi.comresearchgate.netasm.org Studies have demonstrated that this compound can remove iron from both transferrin and lactoferrin. researchgate.netnih.gov The ability of this compound to acquire iron from partially iron-saturated transferrin and lactoferrin has been observed, with the efficiency of iron removal being dependent on the iron saturation levels of the host proteins. researchgate.netnih.gov This competitive advantage in iron acquisition contributes significantly to the ability of P. aeruginosa to grow and establish infections in the iron-limited environment of the host. researchgate.netasm.org

Research findings have shown that this compound-deficient mutants of P. aeruginosa exhibit reduced virulence in infection models, and virulence can be restored by supplementing exogenous this compound. mdpi.comasm.org This underscores the importance of this compound-mediated iron acquisition in bacterial pathogenesis. The ability of this compound to rapidly remove iron from transferrin in vitro further supports its role in competing with host iron sequestration mechanisms. asm.org

Host Iron-Binding ProteinThis compound's Effect on Iron Acquisition
TransferrinCompetes for and removes Fe³⁺ mdpi.comresearchgate.netasm.orgnih.gov
LactoferrinCompetes for and removes Fe³⁺ mdpi.comresearchgate.netnih.gov

Pyoverdin S Role in Microbial Ecology and Interspecies Interactions

Interspecies Iron Competition in Environmental and Host Microbiomes

Iron is an essential micronutrient for nearly all life forms, but its bioavailability is often limited in many environments, particularly in aerobic and circumneutral pH conditions where it exists in the insoluble ferric form. frontiersin.orgnih.gov Pyoverdin, with its exceptionally high affinity for Fe³⁺, allows producing bacteria to effectively scavenge this scarce resource. wikipedia.org This creates intense competition for iron among microorganisms in diverse habitats, including soil, water, and host-associated microbiomes. nih.gov

In environmental settings, such as soil and aquatic systems, the production of this compound provides a competitive advantage to Pseudomonas species, enabling them to outcompete other microorganisms, including potential pathogens, for available iron. scielo.brfftc.org.tw The effectiveness of this compound-mediated iron competition can be influenced by environmental factors such as pH, iron content, and the presence of organic matter. nih.gov

Within host microbiomes, such as the lungs of cystic fibrosis patients colonized by Pseudomonas aeruginosa, this compound production is a significant virulence factor. wikipedia.orgnih.gov By sequestering iron, P. aeruginosa can limit iron availability for host tissues and competing commensal bacteria, thereby facilitating its own growth and persistence. wikipedia.orgnih.gov This iron competition is crucial for the pathogenesis of P. aeruginosa in various infection models. wikipedia.org

Contribution of this compound to Biofilm Formation and Structural Integrity

This compound plays a role in the formation and maintenance of bacterial biofilms, particularly in Pseudomonas aeruginosa. wikipedia.orgnih.govpnas.org Biofilms are complex communities of bacteria encased in a self-produced matrix, providing protection and facilitating persistence in various environments and during infections. nih.govpnas.org

Iron is essential for biofilm formation in P. aeruginosa, and this compound is responsible for acquiring this crucial nutrient under iron-starved conditions. nih.govpnas.org Studies have shown that this compound biosynthesis is necessary for full biofilm formation. nih.gov Mutants deficient in this compound production form thinner biofilms compared to wild-type strains under low iron conditions. pnas.org Providing an alternative iron source can restore normal biofilm development in this compound mutants. pnas.org

Beyond its role in iron acquisition for growth within the biofilm, this compound can also influence biofilm structure and development. nih.govpnas.org The production of this compound is regulated in conjunction with biofilm formation, and factors influencing biofilm development, such as extracellular polysaccharides, can also impact this compound production. nih.govfrontiersin.org This indicates a complex, bidirectional relationship between this compound and biofilm formation. nih.gov

This compound in Plant-Microbe Interactions

This compound produced by plant growth-promoting rhizobacteria (PGPR), particularly fluorescent Pseudomonas species, plays a significant role in interactions occurring in the rhizosphere – the soil zone influenced by plant roots. scielo.brnih.govnih.govmdpi.com

Iron Acquisition and Growth Promotion in Plant Rhizospheres

Research has demonstrated that iron-pyoverdin complexes can be assimilated by plant roots, and this uptake can be more efficient than that of synthetic iron chelates in some plant species. frontiersin.orgnih.govnih.govapsnet.org The extent of this benefit can vary depending on the specific this compound structure and the plant cultivar. frontiersin.org

Biocontrol Activities Against Phytopathogens

This compound contributes to the biocontrol activities of PGPR against plant pathogens, primarily through competition for iron. scielo.brfftc.org.twnih.govmdpi.com By effectively chelating the limited ferric iron in the rhizosphere, this compound makes this essential nutrient unavailable for the growth and proliferation of many fungal and bacterial phytopathogens that rely on siderophores with lower iron affinity or lack efficient iron uptake systems. scielo.brfftc.org.twnih.govmdpi.com

This siderophore-mediated iron competition is considered a key mechanism by which fluorescent pseudomonads suppress soil-borne plant diseases. nih.govmdpi.complantprotection.plplantprotection.pl Studies have shown that this compound-producing strains are more effective at suppressing plant diseases than their siderophore-deficient mutants. plantprotection.plplantprotection.pl In addition to iron competition, some pyoverdines may also possess direct antimicrobial properties. fftc.org.twnih.gov

This compound's Influence on Soil Microbiomes and Biogeochemical Cycling

This compound production by soil bacteria, particularly Pseudomonas species, can influence the structure and function of soil microbial communities and contribute to biogeochemical cycling. nih.gov By altering the availability of iron, a key nutrient, this compound can impact the growth and activity of other soil microorganisms, shaping microbial community composition through competitive interactions. nih.gov

Beyond iron, this compound can also chelate other metal ions, potentially influencing their mobility and bioavailability in the soil. wikipedia.orguni-muenchen.de This can have implications for the cycling of other essential elements and potentially for the detoxification of heavy metals in contaminated soils. nih.govuni-muenchen.de The production and activity of this compound in soil are influenced by various environmental factors, including pH, iron content, and the presence of other nutrients and organic matter. nih.gov Understanding these interactions is crucial for comprehending the complex ecological roles of this compound in soil ecosystems.

Table 2: this compound's Influence on Soil Environment

Factor Influenced by this compoundMechanism of InfluencePotential Ecological Impact
Iron AvailabilityHigh-affinity chelation of Fe³⁺. wikipedia.orgLimits iron for competing microbes, favors this compound producers. scielo.brfftc.org.twnih.govmdpi.com
Microbial Community StructureDifferential access to iron based on siderophore production/uptake. nih.govShapes the composition and diversity of bacterial and fungal communities. nih.gov
Metal Mobility and BioavailabilityChelation of various metal ions (e.g., Al³⁺, Ga³⁺, Mn²⁺, Ni²⁺). uni-muenchen.deInfluences the cycling of other nutrients and potential detoxification of heavy metals. nih.govuni-muenchen.de

Cross-Talk and Interplay with Other Siderophores and Metal Scavenging Systems

Pseudomonas aeruginosa, for instance, produces not only the high-affinity siderophore this compound but also a secondary siderophore, pyochelin, which has a lower affinity for iron. mdpi.comacs.org While this compound is the major siderophore and is crucial for iron acquisition under severe iron limitation, pyochelin can play a role under moderate iron starvation. mdpi.comresearchgate.net Studies have shown that the production of these two siderophores is regulated, with this compound synthesis often inhibiting pyochelin synthesis under certain conditions. researchgate.netejpau.media.pl This suggests a hierarchical or coordinated use of siderophores depending on the environmental iron availability.

Beyond siderophores produced by the same organism, this compound producers interact with siderophores from other microbial species. P. aeruginosa possesses the remarkable ability to utilize a variety of heterologous siderophores (xenosiderophores) produced by other microorganisms, a phenomenon known as "siderophore piracy". frontiersin.orgnih.gov This is facilitated by the presence of a diverse array of specific outer membrane receptors capable of recognizing and transporting different ferric-siderophore complexes. frontiersin.orgnih.govmdpi.com For example, P. aeruginosa has receptors for enterobactin, a catecholate siderophore produced by Escherichia coli and other enteric bacteria. nih.govnih.govoup.com While this compound generally does not bind to host defense proteins like neutrophil-gelatinase-associated lipocalin (NGAL), unlike enterobactin, this evasion contributes to P. aeruginosa's ability to acquire iron in a host environment where NGAL is present. nih.govresearchgate.net

The interaction between this compound and other siderophores can lead to competitive or cooperative outcomes. In environments with limited iron, strains producing high-affinity siderophores like this compound can outcompete those producing lower-affinity siderophores or lacking efficient uptake systems. elifesciences.org However, non-producing or low-producing "cheater" strains can exploit the this compound produced by others if they possess compatible receptors. mdpi.comnih.govresearchgate.net This dynamic of production and exploitation influences the genetic and phenotypic diversity within microbial communities. nih.govresearchgate.net

Furthermore, this compound's interaction is not limited to iron and other siderophores. This compound can also bind to other metals, including gallium, vanadium, aluminum, and copper. nih.govasm.orgresearchgate.net While this compound's primary role is iron acquisition, its ability to chelate other metals can have implications for metal detoxification and tolerance in the environment. nih.govresearchgate.net For instance, this compound production has been shown to reduce the accumulation of toxic metals like aluminum, copper, and zinc in P. aeruginosa, increasing bacterial metal tolerance. researchgate.net The interaction with metals other than iron can also influence this compound's signaling functions, as the metal-loaded state can trigger downstream effects, such as the regulation of virulence factors. nih.govpnas.org

The specificity of this compound uptake is mediated by TonB-dependent outer membrane transporters (TBDRs), such as FpvA in P. aeruginosa. mdpi.comasm.orgasm.org These receptors are highly specific for ferric-pyoverdin complexes, although they can sometimes recognize heterologous pyoverdins with similar peptide chain sequences. asm.orgrsc.org The binding of this compound to its receptor is metal-dependent, with a significant affinity observed for ferric-pyoverdin and complexes with certain other metals like aluminum and gallium, but not for metal-free this compound. asm.orgnih.gov This metal-dependent binding is crucial for the efficient uptake of the metal-siderophore complex.

Research findings highlight the intricate nature of these interactions. Studies using biosensors have enabled the quantification of siderophores like pyochelin in the presence of this compound, providing tools to dissect their co-occurrence and potential regulatory links. acs.org Genetic studies have identified genes involved in the biosynthesis, transport, and regulation of both this compound and secondary siderophores, revealing complex regulatory networks, often involving the ferric uptake regulator (Fur) protein, which represses siderophore production under iron-replete conditions. acs.orgresearchgate.netplos.orgasm.org

The cross-talk between this compound and other metal scavenging systems is a critical aspect of microbial ecology, influencing nutrient acquisition, competition, cooperation, and adaptation to diverse environments, including host colonization and plant rhizospheres. ejpau.media.plfrontiersin.orgasm.orgfrontiersin.org

Here is a summary of interactions and findings in a table format:

Interacting Agent/SystemNature of Interaction with this compoundOutcome/SignificanceRelevant Studies
Pyochelin (Secondary Siderophore)Co-produced by P. aeruginosa. Production is often inhibited by this compound under certain conditions.Hierarchical or coordinated iron acquisition; role under moderate iron limitation. mdpi.comacs.orgresearchgate.netejpau.media.pl
Heterologous Siderophores P. aeruginosa can utilize siderophores from other species (siderophore piracy) via specific receptors.Access to additional iron sources; competitive advantage in mixed communities. frontiersin.orgnih.govmdpi.comnih.govresearchgate.net
Enterobactin (Catecholate Siderophore)P. aeruginosa has specific receptors for ferrienterobactin. This compound evades NGAL, unlike enterobactin.Allows P. aeruginosa to acquire iron chelated by enterobactin; evasion of host innate immunity (NGAL). nih.govnih.govoup.comresearchgate.net
Other Metals (Ga, V, Al, Cu, Zn) This compound can bind to these metals, in addition to iron.Metal detoxification and tolerance; potential influence on signaling. nih.govasm.orgresearchgate.netnih.gov
Host Iron-Sequestering Proteins This compound competes with host proteins like transferrin and lactoferrin for iron binding.Essential for pathogen colonization and virulence in host environments. mdpi.commdpi.comresearchgate.net
TonB-Dependent Receptors (e.g., FpvA) Specific outer membrane receptors mediate the uptake of ferric-pyoverdin and certain other metal-pyoverdin complexes. Binding is metal-dependent.Essential for the internalization of metal-loaded this compound; specificity in uptake. mdpi.comasm.orgasm.orgrsc.orgnih.gov
NGAL (Host Lipocalin) This compound generally does not bind to NGAL, unlike some other siderophores (e.g., enterobactin).Evasion of host innate immune defense mechanism aimed at sequestering bacterial siderophores. nih.govresearchgate.net
Microbial Cheaters Non-producing strains can utilize this compound produced by others if they have compatible receptors.Influences social interactions, competition, and the evolution of cooperation and cheating within microbial communities. mdpi.comnih.govresearchgate.net
Plant Iron Acquisition Systems This compound can provide iron to plants, influencing plant iron nutrition and plant-microbe interactions.Can promote plant growth and tolerance to iron deficiency, depending on the plant cultivar and this compound type. ejpau.media.plfrontiersin.org
Regulatory Proteins (e.g., Fur, PvdS) Regulation of this compound and other siderophore biosynthesis and uptake is often coordinated by iron-responsive regulators.Control of iron acquisition strategies based on environmental iron availability; links siderophore production to virulence factor expression. acs.orgresearchgate.netpnas.orgplos.orgasm.org

Pyoverdin As a Virulence Determinant in Pathogenic Microorganisms

Mechanisms of Pyoverdin Contribution to Bacterial Pathogenesis

This compound contributes to bacterial pathogenesis through several key mechanisms that enhance the pathogen's ability to survive, multiply, and cause damage within the host.

Essentiality of Iron Acquisition in Host Microenvironments

Iron is an essential micronutrient for bacterial growth and metabolism. asm.orgersnet.org Within the host, however, the bioavailability of iron is severely restricted due to its sequestration by host iron-binding proteins like transferrin and lactoferrin. mdpi.comersnet.orgfrontiersin.orgfrontiersin.orgnih.gov This creates an iron-limited environment that invading pathogens must overcome. mdpi.com this compound, as a high-affinity siderophore, is secreted by bacteria to chelate ferric iron (Fe³⁺) from the environment and host proteins. mdpi.comersnet.orgfrontiersin.orgfrontiersin.org The resulting ferrithis compound complex is then transported back into the bacterial cell via specific outer membrane receptors, such as FpvA in P. aeruginosa. mdpi.comnih.govphysiology.org This process is crucial for providing the bacteria with the iron necessary for growth and survival during infection, particularly in iron-scarce host tissues like the lungs. asm.orgfrontiersin.orgnih.gov Studies using mutant strains unable to produce this compound or its uptake machinery have demonstrated significantly reduced growth in iron-limited conditions and attenuated virulence in infection models. nih.govmdpi.comasm.org

This compound as a Signaling Molecule for Other Virulence Factors (e.g., Exotoxin A, PrpL Protease)

Beyond its role in iron acquisition, this compound also acts as a crucial signaling molecule that regulates the expression of other key virulence factors in P. aeruginosa. wikipedia.orgmdpi.comfrontiersin.orgnih.govfrontiersin.org The binding of ferrithis compound to its outer membrane receptor, FpvA, triggers a signal transduction pathway. mdpi.comfrontiersin.orgnih.gov This signal is transmitted to the periplasmic and cytoplasmic components of the membrane-spanning anti-sigma factor FpvR. mdpi.comnih.gov FpvR, in turn, controls the activity of the extracytoplasmic function (ECF) sigma factor PvdS. mdpi.comfrontiersin.orgnih.gov Upon sensing the ferrithis compound signal, PvdS is released from sequestration and becomes active, promoting the transcription of genes encoding several virulence factors, including Exotoxin A and the protease PrpL. mdpi.comfrontiersin.orgnih.gov

Exotoxin A: Exotoxin A (ToxA) is a highly potent translational inhibitor secreted by P. aeruginosa. frontiersin.orgmdpi.com It can induce apoptotic death in host cells and contributes significantly to the pathogen's ability to cause damage during infection. mdpi.com

PrpL Protease: PrpL (also known as protease IV) is an extracellular protease. mdpi.com It can degrade host factors important for immune defense, such as surfactant proteins and interleukin-22, thereby contributing to immune evasion and tissue damage. mdpi.com

The regulation of these toxins by this compound highlights its central role in coordinating the expression of a suite of virulence determinants essential for full pathogenicity. mdpi.comfrontiersin.org

Modulation of Host Immune Responses (e.g., oxidative stress)

While research has heavily focused on this compound's roles in iron acquisition and virulence factor regulation, there is also evidence suggesting it can directly or indirectly modulate host immune responses. Some studies indicate that this compound can translocate into host cells and disrupt mitochondrial homeostasis, potentially contributing to cytotoxicity and influencing cellular processes like mitophagy. mdpi.comnih.govpnas.org Disruption of mitochondrial function can lead to the generation of reactive oxygen species (ROS) and contribute to oxidative stress within host cells. mdpi.comnih.govpnas.orgasm.org Oxidative stress is a key component of the host immune response, but it can also cause tissue damage and inflammation if dysregulated. frontiersin.orgfrontiersin.orgnih.gov While other P. aeruginosa metabolites like pyocyanin (B1662382) are well-established for their roles in inducing oxidative stress and modulating immune responses, the direct impact of this compound on these processes is an active area of research. frontiersin.orgfrontiersin.orgnih.govmicrobialcell.com Some findings suggest this compound might potentiate the effects of other iron chelators in activating pro-inflammatory pathways in host cells. asm.org

This compound's Role in Specific Host-Pathogen Interactions (e.g., Pseudomonas aeruginosa infections)

P. aeruginosa is a prime example of a pathogen where this compound's role in virulence has been extensively studied. It is a major opportunistic pathogen responsible for a range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. frontiersin.orgfrontiersin.orgmdpi.comnih.gov

Contribution to Acute Infection Models

In acute infection models, such as murine pneumonia or burn models, this compound production is often essential for full P. aeruginosa virulence. frontiersin.orgfrontiersin.orgfrontiersin.orgmdpi.comasm.orgpnas.orgnih.govresearchgate.net Studies using this compound-deficient mutants have consistently shown reduced bacterial growth and attenuated pathogenicity in these settings. nih.govmdpi.comasm.orgnih.govresearchgate.net The ability of this compound to efficiently acquire iron in the nutrient-limited environment of acute infection is critical for rapid bacterial multiplication. frontiersin.orgnih.gov Furthermore, the this compound-mediated signaling that upregulates toxins like Exotoxin A and PrpL contributes significantly to host tissue damage and immune evasion during the initial stages of infection. mdpi.comfrontiersin.orgnih.govmdpi.com Research using cell culture models, such as murine macrophages or human bronchial epithelial cells, has also demonstrated that this compound-rich bacterial filtrates or purified this compound can exert cytotoxic effects, further supporting its role in acute virulence. mdpi.comnih.govasm.org

Role in Chronic Infection Models (e.g., Cystic Fibrosis)

This compound also plays a role in chronic P. aeruginosa infections, although its contribution can be more complex than in acute settings. Chronic infections, particularly in the lungs of cystic fibrosis (CF) patients, are characterized by a persistent bacterial presence, often in the form of biofilms, and a chronic inflammatory response. asm.orgfrontiersin.orgmdpi.comd-nb.info While this compound is detected in the sputum of many CF patients, indicating its continued production during chronic infection, P. aeruginosa can adapt its iron acquisition strategies over time. asm.orgphysiology.org In the CF lung, which can have higher iron levels due to hemorrhage and inflammation, P. aeruginosa may also utilize other iron uptake systems, such as pyochelin or heme uptake pathways. asm.orgersnet.orgphysiology.org

However, this compound still contributes to chronic infection. It has been shown to be important for biofilm development, which is a hallmark of chronic P. aeruginosa infections and contributes to antibiotic resistance and persistence. mdpi.comfrontiersin.orgphysiology.org Furthermore, studies have shown a correlation between this compound production levels in P. aeruginosa clinical isolates from CF patients and their virulence in model organisms. frontiersin.orgmdpi.comnih.govresearchgate.net High-virulence isolates from CF patients often exhibit higher this compound production. frontiersin.orgmdpi.comnih.govresearchgate.net This suggests that while P. aeruginosa in chronic infections may diversify its iron acquisition, this compound remains a significant factor contributing to pathogenicity and persistence in the CF lung environment. asm.orgfrontiersin.orgphysiology.orgmdpi.comnih.govresearchgate.net

Interrelationships between this compound and other Virulence Factor Systems

This compound's contribution to virulence is intricately linked with other key bacterial systems. It plays a vital role in iron acquisition, which is essential for the growth and function of numerous other virulence factors wikipedia.orgrice.edumdpi.com. Beyond its direct role in iron scavenging, this compound acts as a signaling molecule, influencing the expression and activity of other pathogenic determinants mdpi.commdpi.compnas.org.

One significant interrelationship exists with quorum sensing (QS), a cell-density-dependent communication system in bacteria. Research indicates that this compound production is regulated by the QS network in P. aeruginosa. QS-deficient strains have shown reduced this compound levels mdpi.compnas.orgoup.comnih.gov. Specifically, the las QS system, involving the regulator LasR and the autoinducer N-(3-oxododecanoyl)-L-HSL (3OC12-HSL), has been shown to activate this compound synthesis pnas.orgoup.com. This suggests a coordinated effort between QS and this compound in establishing infection and virulence.

Biofilm formation, another critical virulence factor for chronic infections, also exhibits a complex relationship with this compound. This compound production has been shown to promote biofilm formation, likely by facilitating the acquisition of iron necessary for biofilm development wikipedia.orgmdpi.comnih.govtandfonline.commdpi.com. Conversely, studies have demonstrated that biofilm formation can be necessary for full this compound production, suggesting a bidirectional regulatory link nih.govmdpi.comnih.govfrontiersin.org. Disrupting biofilm formation, either genetically or chemically, can lead to decreased this compound biosynthesis and attenuated virulence nih.govfrontiersin.org.

Furthermore, this compound is involved in regulating the expression of secreted toxins, including the translational inhibitor Exotoxin A and the protease PrpL wikipedia.orgrice.edumdpi.commdpi.compnas.orgnih.gov. The recognition of the iron-bound form of this compound (ferrithis compound) by its outer membrane receptor, FpvA, triggers a signaling cascade that releases the alternate sigma factor PvdS. PvdS then upregulates the genes responsible for the production of these toxins and this compound itself, creating a positive feedback loop mdpi.compnas.orgnih.govfrontiersin.orgfrontiersin.orgnih.gov.

Secretion systems, such as the Type VI secretion system (T6SS), have also been implicated in the context of this compound. While the direct secretion of this compound via T6SS requires further experimental validation, studies suggest that T6SS might be involved in regulating this compound secretion frontiersin.org. Efflux systems, including ATP-binding cassette (ABC) and resistance-nodulation-cell division (RND) transporters like PvdRT-OpmQ and MdtABC-OpmB, are known to be involved in the secretion of this compound from the bacterial cell mdpi.commicrobialcell.comnih.govasm.org.

The intricate connections between this compound and other virulence factors highlight its central role in the pathogenesis of P. aeruginosa. These interrelationships are summarized in the table below:

Virulence Factor SystemInterrelationship with this compoundImpact on Virulence
Iron AcquisitionThis compound is essential for acquiring iron in iron-limited environments, supporting bacterial growth. wikipedia.orgrice.edumdpi.comCrucial for the function of numerous iron-dependent virulence factors. wikipedia.orgrice.edumdpi.com
Quorum Sensing (QS)QS regulates this compound production; this compound synthesis is activated by the las system. mdpi.compnas.orgoup.comnih.govCoordinated action in establishing infection and influencing the expression of other virulence genes. pnas.orgoup.comnih.gov
Biofilm FormationThis compound promotes biofilm formation; biofilm formation can be necessary for this compound production. wikipedia.orgmdpi.comnih.govtandfonline.commdpi.comnih.govfrontiersin.orgContributes to chronic infection, antibiotic resistance, and immune evasion. nih.govmdpi.comfrontiersin.org
Secreted Toxins (Exotoxin A, PrpL)Ferrithis compound binding to FpvA receptor regulates the expression of these toxins via PvdS. wikipedia.orgrice.edumdpi.commdpi.compnas.orgnih.govDirect damage to host cells and tissues. mdpi.commdpi.comnih.gov
Secretion Systems (e.g., PvdRT-OpmQ)Involved in the export of newly synthesized and recycled this compound from the bacterial cell. mdpi.commicrobialcell.comnih.govasm.orgEssential for this compound availability in the extracellular environment for iron scavenging and signaling. mdpi.commicrobialcell.comnih.govasm.org

Research on Strategies for Targeting this compound-Mediated Virulence

Given this compound's critical role in virulence, research into strategies for targeting this compound-mediated pathogenesis is actively being pursued as an alternative or complementary approach to traditional antibiotics, particularly in the face of rising antimicrobial resistance rice.edumdpi.comnih.govfrontiersin.orgasm.orgfrontiersin.org. Targeting virulence factors, rather than bacterial growth directly, is hypothesized to exert less selective pressure for resistance development frontiersin.org.

Several strategies focus on inhibiting different aspects of this compound's function or biosynthesis:

Inhibitors of this compound Biosynthesis: These compounds aim to prevent the bacteria from producing this compound in the first place. Fluoropyrimidines, such as 5-fluorocytosine (B48100) (5-FC), 5-fluorouridine (B13573) (5-FUR), and 5-fluorouracil (B62378) (5-FU), have shown promise in attenuating P. aeruginosa pathogenesis by inhibiting this compound biosynthesis rice.edumdpi.comtandfonline.comnih.govfrontiersin.orgasm.org. Studies in C. elegans and murine models have demonstrated that these compounds can significantly improve host survival mdpi.comnih.govfrontiersin.orgasm.org.

Inhibitors of this compound Function: This approach involves molecules that interfere with this compound's ability to chelate iron or interact with its receptor. Gallium (Ga³⁺) is one such agent; it has a similar ionic radius to ferric iron and can be bound by this compound, but being redox-inactive, it cannot be released, effectively acting as a suicide inhibitor mdpi.comnih.govnih.gov. Gallium has been shown to rescue hosts from P. aeruginosa pathogenesis mdpi.comnih.govnih.gov. Novel small molecules that directly interact with the this compound molecule, potentially preventing its interaction with iron or the FpvA receptor, are also being investigated rice.edunih.govfrontiersin.orgtandfonline.com. Compounds like LK11, LK31, and LK31a have been identified that disrupt this compound function and mitigate virulence in C. elegans models nih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgtandfonline.com.

Targeting this compound Uptake and Receptor Interaction: Preventing the uptake of ferrithis compound by the bacterial cell through its specific outer membrane receptor, FpvA, is another potential strategy. Blocking this interaction would prevent the delivery of iron into the cell and also disrupt the signaling cascade that regulates other virulence factors mdpi.compnas.orgnih.govfrontiersin.orgnih.gov. Research is exploring compounds that can block the FpvA receptor or interfere with the ferrithis compound-FpvA interaction tandfonline.com.

Strategies Targeting Regulatory Pathways: Since this compound production is regulated by systems like QS and PvdS, targeting these regulatory pathways can indirectly reduce this compound levels and associated virulence. Inhibitors of QS or the PvdS pathway are being explored as potential antivirulence agents mdpi.comsci-hub.se.

Research findings from various studies highlight the effectiveness of targeting this compound. For instance, studies using C. elegans and murine infection models have shown a strong correlation between this compound production and virulence, and that inhibiting this compound can significantly reduce pathogenicity rice.edumdpi.comnih.govfrontiersin.org. The use of this compound inhibitors has demonstrated improved host survival, even against multidrug-resistant P. aeruginosa strains nih.govfrontiersin.orgasm.org. Furthermore, combining this compound inhibitors with conventional antibiotics has shown synergistic effects, leading to more effective treatment outcomes frontiersin.orgasm.org.

The table below summarizes some of the research strategies and agents being investigated to target this compound-mediated virulence:

StrategyMechanism of ActionExamples of Agents InvestigatedResearch Findings
Inhibition of BiosynthesisPrevents the production of this compound by the bacteria.Fluoropyrimidines (e.g., 5-FC, 5-FUR, 5-FU) rice.edumdpi.comtandfonline.comnih.govfrontiersin.orgasm.orgAttenuates pathogenesis and improves host survival in C. elegans and murine models. rice.edumdpi.comnih.govfrontiersin.orgasm.org
Inhibition of FunctionInterferes with this compound's ability to bind iron or interact with its receptor.Gallium (Ga³⁺) mdpi.comnih.govnih.gov, Small molecules (e.g., LK11, LK31, LK31a, PQ3c) rice.edunih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgtandfonline.comRescues hosts from pathogenesis; reduces pathogenic effect and improves host survival in C. elegans. rice.edumdpi.comnih.govnih.govfrontiersin.orgfrontiersin.orgfrontiersin.orgtandfonline.com
Targeting Uptake/Receptor InteractionBlocks the uptake of ferrithis compound or its interaction with the FpvA receptor.Agents targeting FpvA or ferrithis compound-FpvA binding. pnas.orgnih.govfrontiersin.orgnih.govtandfonline.comPrevents iron delivery and disrupts signaling; research is ongoing to identify specific inhibitors. pnas.orgnih.govfrontiersin.orgnih.govtandfonline.com
Targeting Regulatory PathwaysModulates systems that regulate this compound production, such as QS or PvdS.QS inhibitors, PvdS pathway inhibitors. mdpi.comsci-hub.seIndirectly reduces this compound levels and associated virulence; part of broader antivirulence strategies. mdpi.comsci-hub.se

These research efforts underscore the potential of targeting this compound as a promising strategy to combat infections caused by pathogenic microorganisms, particularly in the context of increasing antibiotic resistance.

Methodological Approaches in Pyoverdin Research

Spectroscopic Techniques for Pyoverdin Detection, Quantification, and Analysis

Spectroscopic methods are fundamental in this compound research, providing insights into their electronic structure, concentration, and molecular conformation.

UV-Visible Spectroscopy for this compound-Iron Complexation Studies

UV-Visible (UV-Vis) spectroscopy is a primary tool for investigating the interaction between pyoverdins and iron. The chromophore group common to pyoverdins exhibits a maximum absorption peak in the range of 380–400 nm. mdpi.com This characteristic absorption is utilized to determine the concentration of pyoverdine using the Lambert-Beer law, often with a molar extinction coefficient (ε) of 16,000 L·mol⁻¹·cm⁻¹. mdpi.com

The complexation of pyoverdine with ferric iron (Fe³⁺) leads to significant changes in the UV-Vis spectrum. This phenomenon is exploited in iron complexation capacity assays. mdpi.com In these assays, increasing concentrations of FeCl₃ are added to a pyoverdine solution, and the resulting changes in absorbance are monitored. mdpi.com The formation of the pyoverdine-iron(III) complex can be observed through the appearance of new absorption bands or shifts in existing ones. researchgate.net For instance, the titration of a this compound solution with Fe(III) can be monitored to determine the stoichiometry of the complex, which is often a 2:1 ratio of this compound to Fe(III). researchgate.net

Fluorescence Spectroscopy for this compound Detection and Quantification

Fluorescence spectroscopy is a highly sensitive method for the detection and quantification of pyoverdins. scitepress.org Pyoverdins are naturally fluorescent, typically with an excitation maximum around 400 nm and an emission spectrum ranging from 450 to 520 nm. scitepress.org This intrinsic fluorescence is a key feature used in their detection. acs.org

A crucial aspect of this compound fluorescence is its quenching upon binding to certain metal ions, most notably iron(III). acs.orgtandfonline.comnih.gov This quenching effect serves as a proxy for the pyoverdine's iron-chelating ability and is the basis for high-throughput screening assays designed to identify inhibitors of pyoverdine function. tandfonline.com In such assays, a standard concentration of pyoverdine is monitored in the presence of potential inhibitors, and a decrease in fluorescence indicates interference with iron binding. tandfonline.com Conversely, other metals like gallium and aluminum can enhance the fluorescence of pyoverdine. nih.gov

While highly sensitive for detecting low levels of pyoverdine, fluorescence measurements can become saturated at higher concentrations, where absorbance measurements may offer a more linear and accurate quantification. researchgate.net The relationship between pyoverdine fluorescence and bacterial concentration can be complex, often showing a sigmoidal curve with distinct linear, nonlinear, and saturation phases corresponding to different stages of bacterial growth. scitepress.org

ParameterTypical Value/RangeSource
Excitation Wavelength~400-405 nm scitepress.orgtandfonline.com
Emission Wavelength~450-520 nm scitepress.org
Limit of Detection12 nM (for NTO quenching) acs.org

Mass Spectrometry (MS) and UHPLC-HR-MS/MS for Structural Elucidation and Profiling

Mass spectrometry (MS), particularly when coupled with ultra-high-performance liquid chromatography and high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS), is a powerful technique for the structural elucidation and profiling of the diverse range of pyoverdines. nih.govchimia.chchimia.ch This methodology allows for the rapid characterization of pyoverdines and their derivatives directly from complex bacterial culture extracts. nih.govresearchgate.net

The process often involves minimal sample preparation, such as solid-phase extraction (SPE), before analysis. nih.govresearchgate.net The UHPLC separates the highly polar pyoverdine compounds, which are then subjected to high-resolution mass spectrometry. nih.gov All-ion fragmentation (AIF) can be used to generate mass spectra containing characteristic fragments, aiding in the identification of pyoverdines and their precursors like ferribactin. nih.govresearchgate.net

For detailed structural elucidation, targeted MS/MS experiments at multiple collision energies are performed. nih.govresearchgate.net The fragmentation patterns, which typically include B and Y″ ions, are interpreted to determine the amino acid sequence of the peptide chain. chimia.ch To aid in this complex process, tools like mass calculators and fragmentation predictors are often used to compare measured and theoretical masses. nih.govchimia.ch This comprehensive approach has been successfully used to identify both known and novel pyoverdine structures. nih.govelifesciences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and conformational dynamics of pyoverdines and their metal complexes. nih.govmpg.de NMR provides detailed information about the atomic structure and how these molecules interact with other biomolecules. mpg.de

Solution NMR techniques, such as Heteronuclear Single Quantum Correlation (HSQC) spectroscopy, are used to map the interactions between pyoverdine and other molecules. nih.gov By monitoring changes in the chemical environment of 1H, 13C, and 15N nuclei upon binding, researchers can identify specific binding sites. nih.govmpg.de For example, 1H-15N and 1H-13C HSQC NMR have been used to pinpoint the binding site of small molecule inhibitors on the pyoverdine structure. nih.gov

Chromatographic Methods for this compound Purification and Isomer Separation

Chromatographic techniques are essential for the isolation and purification of pyoverdins from culture supernatants and for the separation of different structural isomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of pyoverdins. nih.govwikipedia.org It is widely used to separate, identify, and quantify the different pyoverdins produced by various Pseudomonas species. nih.govwikipedia.org Reversed-phase HPLC (RP-HPLC) is a common mode used for this purpose, offering speed and stability for separating a wide range of compounds. walshmedicalmedia.com

HPLC analysis of culture media has proven superior to other methods like isoelectric focusing for detecting this compound production and differentiating between structurally similar pyoverdins. nih.govresearchgate.net The retention time (RT) of a this compound in an HPLC system is a key characteristic that can be used to distinguish between different types, including typical and atypical forms. researchgate.net For example, comparisons of retention times have been used to establish similarities and differences between pyoverdins produced by related bacterial species and pathovars. nih.govresearchgate.net

Size Exclusion Chromatography

Size exclusion chromatography (SEC), a technique that separates molecules based on their size, is a crucial method in this compound research for both purification and characterization. science.gov Researchers have successfully employed a dual-flash chromatography approach, which combines reverse-phase absorption and size exclusion, for the low-cost, milligram-scale purification of this compound-type siderophores from Pseudomonas putida GB1. researchgate.netnih.gov This method is significant because the difficulty and expense of obtaining substantial quantities of pyoverdins through purification or synthesis have historically limited the study of their biological and environmental activities. nih.gov

In the characterization of enzymes involved in this compound biosynthesis, SEC is also a standard procedure. For instance, after initial purification steps like Ni2+-affinity chromatography, SEC is used to further purify enzymes such as PvdP, a tyrosinase essential for this compound maturation in Pseudomonas aeruginosa. nih.gov This technique has also been used to estimate the molecular weight of enzymes like 5-phosphomevalonate kinase. researchgate.net Furthermore, high-performance liquid chromatography (HPLC) systems equipped with size exclusion columns are utilized for protein quantification in related studies. science.gov The combination of ion exchange and size exclusion chromatography has proven effective in purifying distinct polysaccharides from complex mixtures, a principle that is applicable to the separation of this compound variants. researchgate.net

Genetic Engineering and Molecular Biology Techniques

Genetic manipulation is a cornerstone of this compound research, allowing scientists to elucidate the function of specific genes in its biosynthesis and regulation.

Gene Knockout and Mutagenesis: The creation of gene knockout mutants is a common strategy to determine a gene's role. For example, in Pseudomonas syringae pv. phaseolicola 1448a, five putative pyoverdine non-ribosomal peptide synthetase (NRPS) genes were confirmed to be essential for pyoverdine biosynthesis through gene knockout. nih.gov The resulting null mutants were incapable of producing pyoverdine, which was visualized by their inability to create an orange halo on chrome azurol S (CAS) agar, a medium used to detect siderophore production. nih.gov Similarly, knockout studies of the pvdQ gene in Pseudomonas aeruginosa PAO1 led to the disruption of pyoverdine production. uoguelph.ca In some cases, initial mutagenesis studies, such as those involving interposon mutations in the pvdN gene, suggested a gene was essential; however, these could be misleading due to polar effects on downstream genes in the same operon. nih.gov To address this, scar-less in-frame deletion methods have been developed. nih.gov

Complementation Studies: To confirm that a phenotype observed in a knockout mutant is directly due to the deleted gene, complementation studies are performed. This involves reintroducing a functional copy of the gene into the mutant strain. Successful complementation restores the wild-type phenotype, such as pyoverdine production. nih.govkuleuven.be For instance, a pvdQ knockout mutant of P. aeruginosa was complemented with an intact pvdQ gene, confirming the gene's role in pyoverdine synthesis. uoguelph.ca Similarly, a pvdN deletion mutant of P. fluorescens A506 had its ability to produce two distinct pyoverdine species restored by a complementation vector carrying the wild-type pvdN gene. nih.gov These studies often utilize broad-host-range vectors to express the complementing gene. nih.gov

The table below summarizes key genes involved in this compound biosynthesis that have been studied using these techniques.

GeneOrganismMethodFinding
pvd NRPS genesP. syringae 1448aGene KnockoutEssential for pyoverdine biosynthesis. nih.gov
pvdQP. aeruginosa PAO1Gene Knockout, ComplementationRequired for pyoverdine production. uoguelph.ca
pvdNP. fluorescens A506In-frame Deletion, ComplementationResponsible for a specific modification of the pyoverdine molecule, not essential for its basic formation. nih.gov
pvdAP. aeruginosaMutagenesisSpecific residues (K69, H189) are important for substrate binding and catalysis. uoguelph.ca
pvdFP. aeruginosa PA14Mutant AnalysispvdF mutants produce little to no pyoverdine and show reduced virulence. frontiersin.org

Reporter gene assays are indispensable tools for dissecting the transcriptional regulation of this compound biosynthesis genes. gbiosciences.com These assays involve fusing the promoter region of a gene of interest to a reporter gene, such as lacZ (encoding β-galactosidase) or uidA (encoding β-glucuronidase or GUS), whose product can be easily quantified. asm.orgresearchgate.net

This technique has been instrumental in understanding the role of various regulatory proteins. For example, to study the influence of the AlgQ protein on pyoverdine gene expression in P. aeruginosa, researchers used a reporter system with the pvdA promoter fused to lacZ. nih.gov By introducing plasmids containing algQ into E. coli cells already carrying the reporter system and the pvdS sigma factor gene, they demonstrated that AlgQ positively modulates pyoverdine production by enhancing the activity of PvdS. nih.gov PvdS is a key alternative sigma factor that directs the transcription of pyoverdine biosynthetic genes by recognizing a specific DNA sequence known as the iron starvation (IS) box in their promoters. nih.govnih.gov

Similarly, reporter assays have shown that the Fur (ferric uptake regulator) protein indirectly regulates pvdA expression. Under iron-replete conditions, Fur represses the transcription of pvdS, thereby preventing the expression of the pyoverdine synthesis machinery. asm.org Reporter gene fusions have also been used to study feedback regulation within the pht gene cluster in P. savastanoi pv. phaseolicola and to show that the regulator OxyR influences pyoverdine production by controlling the expression of pvdS. researchgate.net

The following table outlines examples of reporter gene assays used in this compound research.

Promoter StudiedReporter GeneOrganism/SystemKey Finding
pvdAlacZP. aeruginosa / E. coliTranscription is iron-regulated and dependent on the sigma factor PvdS. asm.org
pvdAlacZE. coliAlgQ positively controls PvdS activity, enhancing pvdA transcription. nih.gov
phtA operonuidA (GUS)P. syringae pv. phaseolicolaThe promoter is regulated by temperature and feedback from PhtABC proteins. researchgate.net
phtD operonuidA (GUS)P. syringae pv. phaseolicolaExpression is negatively affected by PhtABC proteins, especially at higher temperatures. researchgate.net
hasR / hasAplacZP. aeruginosaUsed to study the heme assimilation system, which is also iron-regulated. nih.gov

Gene Knockout, Mutagenesis, and Complementation Studies

Cell-Based and in vivo Assays for Iron Acquisition and Virulence Assessment (e.g., C. elegans models)

To understand the biological function of pyoverdine, particularly its role in iron acquisition and as a virulence factor, researchers utilize various cell-based and in vivo models. The nematode Caenorhabditis elegans has emerged as a powerful model organism for these studies. plos.org

C. elegans infection models have demonstrated that pyoverdine is a critical virulence factor for P. aeruginosa. plos.orgmdpi.com Pathogenesis models suggest that pyoverdine exerts cytotoxicity by chelating iron from the host, which leads to mitochondrial damage, a lethal hypoxic response, and ultimately, the death of the nematode. mdpi.comnih.gov Studies have shown that pyoverdine can translocate from the intestinal lumen of C. elegans into the host's tissues, where it removes significant amounts of ferric iron. mdpi.comnih.gov This iron-stripping capability was quantified using inductively coupled plasma mass spectrometry (ICP-MS), which revealed a significant reduction in the total iron content of worms exposed to pyoverdine. nih.gov

The importance of pyoverdine in virulence is further highlighted by the fact that P. aeruginosa mutants unable to produce pyoverdine (e.g., pvdA or pvdF mutants) exhibit substantially reduced killing of C. elegans. frontiersin.orgnih.gov Furthermore, small molecules that inhibit pyoverdine function, without affecting its biosynthesis, can improve the survival of C. elegans when challenged with pathogenic P. aeruginosa. frontiersin.org

Beyond C. elegans, in vitro cell culture models using murine macrophages have been developed to study pyoverdine-mediated virulence. mdpi.com These models have corroborated findings from the nematode model, showing that pyoverdine-rich filtrates are cytotoxic and that inhibiting pyoverdine production mitigates this virulence. mdpi.com Consistent with observations in C. elegans, pyoverdine was found to translocate into macrophages and disrupt host mitochondrial homeostasis. mdpi.com

Computational and Bioinformatic Methodologies

Computational approaches, particularly molecular modeling and docking simulations, are increasingly vital for understanding the structural basis of pyoverdine's interactions with other molecules. mdpi.com These methods allow researchers to predict and visualize how pyoverdine binds to proteins or how small molecules might inhibit its function. acquirepublications.org

Molecular docking simulates the binding of a ligand (like pyoverdine or an inhibitor) to a receptor (like a protein or pyoverdine itself). mdpi.com This technique was employed to investigate why pyoverdine evades recognition by neutrophil-gelatinase-associated lipocalin (NGAL), a host protein that sequesters bacterial siderophores. nih.gov Docking simulations of both apo- and ferric-pyoverdine to NGAL's crystal structure predicted that pyoverdine does not bind to the siderophore-binding site within the NGAL calyx, providing a structural explanation for the experimental observations. nih.gov

Docking is also a key tool in the discovery of pyoverdine inhibitors. In one study, after identifying potential inhibitors through high-throughput screening, molecular docking and molecular dynamics (MD) simulations were used to model the complex between pyoverdine and an inhibitory small molecule, PQ3c. nih.gov The simulations revealed that PQ3c binds to a shallow groove on the apo-pyoverdine molecule, near the chromophore and N-terminal residues of the peptide chain, stabilized by electrostatic interactions and π-orbital stacking. nih.gov This structural insight is crucial for the rational design and development of more potent and specific pyoverdine inhibitors. nih.govresearchgate.net MD simulations further enhance these studies by providing a dynamic picture of the complex, assessing its stability over time. mdpi.com

Genome Mining for this compound Biosynthesis Gene Clusters and Receptors

Genome mining has become an indispensable tool for identifying and characterizing the genetic blueprints for this compound biosynthesis and its corresponding cell surface receptors. This computational approach systematically searches through genomic and metagenomic data to uncover biosynthetic gene clusters (BGCs), which are physically clustered groups of genes that encode the proteins for the production of a specific secondary metabolite, and the genes for related functions like transport.

The biosynthesis of pyoverdines is primarily accomplished by non-ribosomal peptide synthetases (NRPSs). nih.govnih.gov These large, multi-domain enzymes assemble the peptide chain of pyoverdine in a stepwise fashion. nih.gov A typical pyoverdine BGC contains genes encoding these NRPS enzymes, as well as genes responsible for the synthesis of the chromophore, precursor amino acids, and for modification and export of the final molecule. nih.govwikipedia.org

Several bioinformatics tools and pipelines have been developed to facilitate the mining of pyoverdine BGCs. A common first step involves using platforms like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify NRPS clusters within a genome. nih.govelifesciences.orgelifesciences.org However, standard annotation platforms can sometimes struggle with the fragmented nature of many draft genomes, leading to incomplete or inaccurate predictions. elifesciences.orgelifesciences.org To address this, specialized pipelines have been developed that incorporate additional steps, such as using Hidden Markov Models (HMMs) to re-annotate and extract the complete nucleotide sequences of the pyoverdine synthetase clusters. nih.govelifesciences.org These pipelines can assemble the full coding region, identifying the start (co-enzyme A ligase) and end (thioesterase) markers of the biosynthetic pathway. nih.govelifesciences.org

Once a putative pyoverdine BGC is identified, the specificity of the adenylation (A) domains within the NRPS enzymes can be analyzed to predict the amino acid sequence of the pyoverdine's peptide chain. nih.govresearchgate.net Tools like NRPSPredictor2 and software like NRPSMotifFinder are used to identify the specific motifs within the A domains that determine substrate selection. elifesciences.orgasm.org This in silico prediction of the pyoverdine structure is a powerful feature of genome mining, allowing researchers to anticipate the chemical diversity of these siderophores from sequence data alone. elifesciences.orgelifesciences.org

A significant challenge in pyoverdine research is linking a specific BGC to its cognate outer membrane receptor, FpvA. elifesciences.org These receptors are responsible for the uptake of iron-loaded pyoverdine (ferripyoverdine). acs.org A single Pseudomonas strain can possess multiple genes encoding different TonB-dependent receptors, making it difficult to identify the one specific for its endogenously produced pyoverdine. elifesciences.org To overcome this, region-based identification methods have been developed. These methods leverage the fact that the FpvA receptor gene is often located near the pyoverdine BGC. frontiersin.org By combining sequence-region-based annotation with analysis of genome architecture, researchers can more reliably identify the correct FpvA receptor. elifesciences.org

The application of these genome mining techniques has revealed a vast and previously underestimated diversity of pyoverdine synthetases and receptors. elifesciences.orgelifesciences.org For instance, an analysis of thousands of Pseudomonas genomes found pyoverdine biosynthesis machinery in 97% of them, highlighting its ubiquity within the genus. elifesciences.org

Table 1: Bioinformatics Tools and Their Applications in this compound Research

Tool/PlatformApplicationReference
antiSMASHInitial identification of Non-Ribosomal Peptide Synthetase (NRPS) gene clusters. nih.govresearchgate.net
Hidden Markov Models (HMMs)Re-annotation and extraction of complete pyoverdine synthetase gene sequences, improving upon initial predictions. elifesciences.org
NRPSPredictor2Prediction of the amino acid specificity of adenylation (A) domains within NRPS enzymes. asm.org
NRPSMotifFinderIdentification of conserved motifs within NRPS domains to define their structure and function. elifesciences.org
BLASTBasic Local Alignment Search Tool used for comparing gene and protein sequences to identify homologs.

Phylogenetic and Comparative Genomic Analysis of this compound Systems

Phylogenetic and comparative genomic analyses are powerful methodologies used to understand the evolutionary history, diversity, and distribution of this compound systems among Pseudomonas species. These approaches compare the genetic makeup of different strains to infer evolutionary relationships and identify key genetic events that have shaped the this compound landscape.

Phylogenetic studies often focus on the core genes of the this compound system, particularly the fpvA receptor gene and the non-ribosomal peptide synthetase (NRPS) genes responsible for the variable peptide chain. nih.govuliege.be By constructing phylogenetic trees based on the sequences of these genes, researchers can visualize their evolutionary relationships. A key finding from such analyses is that the phylogeny of this compound-related genes does not always align with the phylogeny of the species itself, which is typically determined using housekeeping genes like rpoD. nih.govnih.gov This incongruence strongly suggests that horizontal gene transfer (HGT) has played a significant role in the evolution of this compound systems. nih.govuliege.be

Comparative genomic analyses have revealed two primary levels of modification in this compound NRPS clusters. nih.govfrontiersin.org The first is the complete replacement of the entire set of NRPS genes through HGT. nih.gov This allows a strain to acquire the ability to produce a completely different pyoverdine structure. The second level involves more subtle modifications to an existing set of NRPS genes, including:

Partial substitution of NRPS genes: A portion of the gene cluster is replaced through HGT. nih.gov

Adenylation domain specificity change: Mutations alter the amino acid that is incorporated into the peptide chain. nih.gov

Gain or loss of accessory domains: The acquisition or deletion of domains within the NRPS enzymes can modify the final pyoverdine structure. nih.gov

These evolutionary mechanisms contribute to the immense structural diversity observed in pyoverdines. nih.gov Even closely related strains can produce different pyoverdines, while the same pyoverdine structure can be found in distantly related species. nih.gov

The evolution of the FpvA receptor is tightly linked to the evolution of the pyoverdine it recognizes. nih.gov The fpvA gene is often located adjacent to the NRPS genes, facilitating their co-evolution. frontiersin.orgnih.gov This co-evolution is driven by positive selection, where mutations that enhance the specific recognition of the cognate ferripyoverdine are favored. nih.gov Analysis of the rates of nonsynonymous (amino acid-changing) to synonymous (silent) nucleotide substitutions in the fpvA gene has provided evidence for this positive selection. nih.gov

Furthermore, some Pseudomonas strains have evolved to be "cheaters" that can utilize pyoverdines produced by other strains without producing their own. uliege.be This is often made possible by the presence of additional, sometimes more promiscuous, pyoverdine receptors. uliege.benih.gov For example, the FpvB receptor, which recognizes type I pyoverdine, is found in some strains that produce type II or III pyoverdines, allowing them to utilize type I pyoverdine from their environment. uliege.be

Table 2: Key Findings from Phylogenetic and Comparative Genomic Studies of this compound Systems

FindingImplicationReference(s)
Incongruence between pyoverdine gene and species phylogeniesIndicates a major role for horizontal gene transfer in the evolution of this compound systems. nih.gov
Complete replacement of NRPS gene clustersA mechanism for acquiring the ability to produce a novel pyoverdine structure. nih.govfrontiersin.org
Partial modification of NRPS genesAllows for finer-scale diversification of pyoverdine structures through various genetic events. nih.gov
Positive selection in the fpvA receptor geneDrives the co-evolution of the receptor with its cognate pyoverdine to maintain specific recognition. nih.gov
Presence of multiple, distinct pyoverdine receptors in a single strainCan enable "cheating" behavior and the utilization of heterologous pyoverdines. uliege.benih.gov

Evolutionary Aspects of Pyoverdin Systems

Phylogeny and Global Distribution of Pyoverdin Biosynthesis Genes Across Bacterial Species

The genetic machinery for this compound biosynthesis is a hallmark of the Pseudomonas genus, with studies indicating its presence in the vast majority of its species. elifesciences.orgelifesciences.org A genomic analysis of nearly 9,600 Pseudomonas genomes revealed that 97% possess the necessary genes for this compound production. elifesciences.org However, the distribution of these genes is not uniform and displays a complex evolutionary history. While ubiquitous within Pseudomonas, the presence of this compound biosynthesis genes is not strictly confined to this genus. Evidence suggests their existence in other bacteria, such as Azotobacter and even some Cellvibrio species, pointing towards a broader, though less conserved, distribution than previously thought. osti.gov

Phylogenetic analyses based on housekeeping genes reveal that the distribution of this compound biosynthesis gene clusters does not always align perfectly with the species phylogeny. elifesciences.orgosti.gov For instance, within the Pseudomonas genus, some phylogenetic groups, like the P. pertucinogena and P. stutzeri groups, largely lack this compound non-ribosomal peptide synthetases (NRPSs), while they are prevalent in the P. putida, P. syringae, and P. fluorescens groups. osti.gov This scattered distribution suggests a history marked by gene loss and horizontal gene transfer events. osti.gov

The structural diversity of pyoverdines, which arises from variations in the peptide chain, is also not strongly linked to the phylogeny of the producing organisms. elifesciences.orgelifesciences.org The same pyoverdine structure can be found in distantly related species, while closely related species often produce different pyoverdine variants. elifesciences.orgelifesciences.org This observation further supports the notion that the evolution of this compound biosynthesis is not solely a story of vertical descent but is significantly shaped by recombination and the transfer of genetic material between species. elifesciences.orgelifesciences.org

Table 1: Distribution of Pyoverdine Biosynthesis Genes in Selected Bacterial Groups

Bacterial GroupPresence of Pyoverdine Biosynthesis GenesNotable Characteristics
Pseudomonas aeruginosaHigh prevalenceThree main pyoverdine types (I, II, III) with corresponding gene clusters. nih.govasm.org
Pseudomonas fluorescens complexWidespreadHigh diversity of pyoverdine structures. frontiersin.orgmdpi.com
Pseudomonas putida groupCommonPossess pyoverdine NRPSs. osti.gov
Pseudomonas syringae groupCommonPossess pyoverdine NRPSs. osti.gov
Pseudomonas pertucinogena groupGenerally absentLack pyoverdine NRPSs. osti.gov
Pseudomonas stutzeri groupGenerally absentLack pyoverdine NRPSs. osti.gov
Azotobacter vinelandiiPresentShares similarity in FpvA receptor with P. aeruginosa type I. nih.gov
Cellvibrio japonicusPresent in some speciesIndicates potential for pyoverdine-like compound synthesis outside Pseudomonas. osti.gov

Co-evolutionary Dynamics Between this compound and its Cognate Receptors

The intricate relationship between pyoverdines and their specific outer membrane receptors, primarily FpvA, is a classic example of co-evolution. asm.orgnih.gov This tight coupling ensures that a bacterium can efficiently recognize and uptake the iron-laden pyoverdine it produces, while often excluding those produced by competing strains. asm.org The genes for the FpvA receptor and the pyoverdine's peptide chain synthetases are typically located adjacent to each other on the chromosome, facilitating their linked evolution. asm.orgnih.gov

This co-evolutionary process is driven by strong selective pressures. The FpvA receptor is not only crucial for iron acquisition but also serves as a binding site for bacteriocins (pyocins) and phages, making it a target for both positive and negative selection. nih.govuzh.ch Diversification of the receptor can provide resistance against these antagonists. uzh.ch Consequently, any change in the receptor that improves fitness must be matched by a corresponding change in the pyoverdine structure to maintain efficient iron uptake. nih.gov This "lock-and-key" mechanism has led to the remarkable diversity of both pyoverdines and their receptors. biorxiv.orgbiorxiv.org

Recent computational approaches have successfully paired numerous pyoverdine structures with their specific receptors, creating "lock-key groups". biorxiv.orgbiorxiv.org This research has revealed that some strains, termed multi-receptor producers, possess several different FpvA receptors, potentially allowing them to utilize pyoverdines produced by other strains, a phenomenon known as "cheating". biorxiv.org The presence of these multi-receptor strains suggests they may act as evolutionary hubs, driving further diversification. biorxiv.org

Horizontal Gene Transfer Events and Dissemination of this compound System Components

Horizontal gene transfer (HGT) is a major force shaping the evolution of this compound systems. nih.govotago.ac.nznih.gov The pyoverdine locus, which contains the genes for both biosynthesis and transport, is considered a "hotspot" for recombination and HGT. otago.ac.nz Evidence for HGT comes from phylogenetic analyses showing that different genes within the this compound locus can have distinct evolutionary histories. otago.ac.nz For example, the genes for the pyoverdine transporter and receptor have been shown to be transferred in recombination blocks associated with the specific type of pyoverdine produced. otago.ac.nz

The mosaic nature of the P. aeruginosa chromosome, with a conserved core genome interrupted by variable accessory regions, is a testament to the impact of HGT. nih.gov The pyoverdine gene cluster is one of these highly variable regions, often referred to as a "region of genome plasticity" (RGP). nih.gov The acquisition of pyoverdine system components from other bacteria, including those from different genera, has been proposed as a key mechanism for the introduction of new pyoverdine types. nih.govnih.gov These foreign alleles, once integrated, are then maintained by diversifying selection. nih.govnih.gov

The transfer of these gene clusters is not a random process. Genomic islands, which are mobile genetic elements, often integrate at specific sites in the chromosome, such as tRNA genes, and can carry genes for a variety of functions, including siderophore production. nih.gov This mechanism facilitates the dissemination of this compound systems throughout bacterial populations, contributing to their widespread distribution and diversity. otago.ac.nz

Adaptive Evolution of this compound Structure and Regulation in Response to Environmental Pressures

The structure and regulation of this compound are subject to adaptive evolution in response to various environmental pressures, most notably iron availability and social competition. uzh.chbiorxiv.org In iron-limited environments, the ability to produce and utilize pyoverdine is a significant fitness advantage. uzh.ch However, the production of pyoverdine is metabolically costly, creating a social dilemma where "cheaters" (non-producers that can still use pyoverdine) can invade a population of producers. oup.comresearchgate.net

In response to cheating, producers can evolve various strategies. One predicted mechanism is the modification of the pyoverdine structure and its cognate receptor, effectively creating a private siderophore that cheaters cannot use. biorxiv.org While this is a compelling hypothesis, long-term evolution experiments have shown that adaptation to cheating can also occur through regulatory changes. uzh.chbiorxiv.org For instance, some strains evolve to reduce the benefits that their pyoverdine provides to non-producers, without altering the pyoverdine's core structure. biorxiv.org This can be achieved through mutations in regulatory genes that affect pyoverdine expression or other related pathways. uzh.ch

Environmental factors beyond iron and social dynamics also influence this compound evolution. For example, the physical structure of the environment can play a role. In spatially structured environments, such as biofilms, the benefits of pyoverdine production are more likely to be localized to the producer and its kin, which can favor the maintenance of this cooperative trait. uzh.choup.com Conversely, in well-mixed environments, cheaters may have a greater advantage. oup.com

Genomic Plasticity and Mechanisms Generating this compound Variant Diversity

The remarkable diversity of pyoverdine structures is a direct result of the genomic plasticity of the pyoverdine biosynthesis locus. nih.govnih.gov This region is one of the most divergent parts of the P. aeruginosa genome and is characterized by a high degree of sequence variation and gene content differences between strains. nih.gov Several molecular mechanisms contribute to this diversity.

Recombination and Gene Conversion: A significant portion of the intratype divergence observed in pyoverdine genes is the result of recombination between different pyoverdine types. nih.gov This shuffling of genetic material can create novel combinations of biosynthesis modules.

Gene Deletion and Modification: Natural deletions within the non-ribosomal peptide synthetase (NRPS) genes can lead to the production of modified pyoverdines with altered peptide side chains. nih.govnih.gov For example, a 3.4-kb deletion in a type III strain of P. aeruginosa was shown to result in the removal of one amino acid from the pyoverdine peptide. nih.govnih.gov

Accessory Domain Gain/Loss: The gain or loss of accessory domains within the NRPS enzymes is another mechanism for generating structural variation in the pyoverdine peptide. frontiersin.org

Total and Partial NRPS Cluster Substitution: The evolution of pyoverdine diversity in the P. fluorescens complex is driven by two main mechanisms: the complete replacement of the NRPS gene cluster through HGT and the partial modification of existing clusters through recombination and domain substitution. frontiersin.orgresearchgate.net

These mechanisms, acting in concert, have generated a vast array of pyoverdine variants, each with its specific receptor, reflecting a dynamic evolutionary history shaped by competition, adaptation, and the constant exchange of genetic information. frontiersin.orgresearchgate.net

Biotechnological and Research Applications of Pyoverdin

Pyoverdin as a Molecular Probe for Iron Metabolism Research

This compound's strong affinity for ferric iron and its characteristic fluorescence, which is quenched upon binding to Fe³⁺, make it a valuable tool for studying iron metabolism. nih.govuga.edu Researchers utilize this compound to investigate how microorganisms and potentially host organisms acquire, transport, and regulate iron. By observing changes in this compound fluorescence, scientists can monitor the availability of free iron in various biological systems and track the dynamics of iron chelation and uptake. nih.govuga.edutandfonline.com Studies have shown that this compound can translocate into host organisms, where it binds and extracts iron, impacting host iron homeostasis and cellular functions like mitochondrial activity. frontiersin.orgtandfonline.com This highlights its utility in understanding host-pathogen interactions related to iron availability. Furthermore, small molecules that interfere with this compound biosynthesis or function are being explored as probes to dissect the role of this compound in bacterial processes such as iron uptake, biofilm formation, and quorum sensing. frontiersin.orgtandfonline.comnih.gov

Development of this compound-Based Biosensors for Environmental and Biological Iron Detection

The fluorescent property of this compound and its specific interaction with iron ions have led to the development of this compound-based biosensors. These biosensors are designed to detect and quantify iron in various samples, including environmental water sources and potentially biological fluids. nih.govuga.edutandfonline.commdpi.com By immobilizing this compound in matrices like sol-gel glass, researchers have created stable biosensing platforms where the change in fluorescence intensity upon iron binding can be measured. nih.govuga.edu

Research findings indicate that the iron specificity of this compound can be improved through immobilization techniques. nih.govuga.edu While free this compound can interact with other metal ions, immobilized this compound shows a more specific and linear response to ferric iron. nih.govuga.edu Studies have explored the response of this compound to different iron species (Fe³⁺ and Fe²⁺) and other common metal cations found in water, demonstrating the potential for developing selective iron detection systems. nih.govuga.edu

Here is an example of data from a study on the fluorescence of this compound in response to iron:

Analyte Concentration (µM)This compound Fluorescence (Relative Units)
0100
0.45 (Fe³⁺)~80
3.03 (Fe³⁺)~20
0.45 (Fe²⁺)~105 (increase)
2.18 (Fe²⁺)~114 (increase)

Potential in Bioremediation Strategies (e.g., heavy metal chelation and removal)

This compound's strong metal-chelating ability extends beyond iron, making it a promising agent for bioremediation, particularly for the removal of heavy metal contaminants from soil and water. wikipedia.orgekb.egcjees.roresearchgate.netresearchgate.net Pyoverdines can bind to various metallic trace elements (MTEs), including chromium (Cr(VI)), copper (Cu²⁺), bromine, tin, rhodium, lead, and nickel. ekb.egcjees.roresearchgate.net This chelation capacity can be harnessed to extract or sequester toxic metals, reducing their bioavailability and mobility in the environment.

Research has evaluated the efficacy of this compound extracted from different Pseudomonas species in removing heavy metals from contaminated matrices. Studies have shown that pyoverdine can effectively remove copper ions from soil, with removal efficiencies comparable to or even surpassing those of conventional chelating agents like EDTA and citric acid. cjees.roresearchgate.netresearchgate.net The binding affinity of this compound for various metals can differ depending on the specific this compound variant and environmental conditions such as pH. uga.educjees.ro

Data from bioremediation studies using this compound:

This compound Source/Chelating AgentTarget MetalRemoval Efficiency (%)
P. atacamensis pyoverdineCopper49.63
P. lactis pyoverdineCopper47.65
EDTACopper43.11
Citric AcidCopper27.58
P. lactis pyoverdineBromineHigher affinity than EDTA cjees.ro
P. lactis pyoverdineTinHigher affinity than EDTA cjees.ro
P. lactis pyoverdineRhodiumHigher affinity than EDTA cjees.ro
P. lactis pyoverdineLeadHigher affinity than EDTA cjees.ro
P. lactis pyoverdineNickelComparable affinity to EDTA (~89%) cjees.ro
Pseudomonas otitidis pyoverdineCr(VI)63.69 mg/g adsorption capacity ekb.eg

Note: Copper removal data is a comparative assessment from a study on soil washing. cjees.roresearchgate.net Cr(VI) data represents adsorption capacity from a different study on water remediation. ekb.eg

Research into Novel Antimicrobial Strategies Targeting Bacterial Iron Acquisition Pathways

Given that iron acquisition is essential for bacterial growth and virulence, particularly for pathogens like Pseudomonas aeruginosa, targeting this compound-mediated iron uptake represents a promising strategy for developing novel antimicrobial agents. nih.govfrontiersin.orgnih.govnih.govmdpi.com Research focuses on two main approaches: inhibiting this compound production or function, and utilizing this compound as a "Trojan Horse" to deliver antimicrobial compounds into bacterial cells. wikipedia.orgfrontiersin.orgnih.gov

Studies have identified small molecules that can disrupt this compound function or inhibit enzymes involved in its biosynthesis, such as PvdQ acylase. frontiersin.orgnih.gov These inhibitors can reduce bacterial iron uptake and attenuate virulence without directly killing the bacteria, potentially reducing the development of resistance. frontiersin.orgnih.gov Furthermore, pyoverdines themselves can exhibit antimicrobial properties by effectively competing for iron, thereby limiting the growth of other microorganisms, including fungal pathogens like Aspergillus fumigatus and various human opportunistic bacteria such as Acinetobacter baumannii, Klebsiella pneumoniae, and Staphylococcus aureus. wikipedia.orgnih.govasm.org This iron-deprivation strategy can lead to growth arrest in susceptible pathogens. nih.gov

Research is also exploring the potential of conjugating antimicrobial agents to this compound. Since bacteria have specific receptors for importing iron-bound this compound (ferripyoverdine), this complex can be recognized and transported into the bacterial cell, effectively delivering the attached antimicrobial payload. wikipedia.orgmicrobialcell.comresearchgate.net This "Trojan Horse" approach could potentially overcome bacterial resistance mechanisms that rely on efflux pumps or impermeability to conventional antibiotics. wikipedia.orgmdpi.com

Applications in Agricultural Biotechnology (e.g., plant growth promotion, biocontrol)

This compound-producing bacteria, particularly fluorescent pseudomonads, are recognized as Plant Growth-Promoting Rhizobacteria (PGPR) and have significant applications in agricultural biotechnology. fftc.org.twnih.govatauni.edu.trjmb.or.krmdpi.com

Pyoverdines contribute to plant growth promotion primarily by enhancing iron availability in the rhizosphere, the area around plant roots. fftc.org.twatauni.edu.trmdpi.comresearchgate.net In iron-deficient soils, this compound chelates insoluble ferric iron and makes it available for plant uptake, facilitating essential processes like chlorophyll (B73375) synthesis. fftc.org.tw This improved iron nutrition can lead to increased plant growth, biomass, and yield in various crops, including sugarcane, ryegrass, and cucumber. fftc.org.tw Studies have shown that supplementation with purified ferripyoverdine can promote the iron status of different plant species. researchgate.net

Furthermore, pyoverdines play a crucial role in the biocontrol of plant diseases. fftc.org.twnih.govatauni.edu.trjmb.or.krmdpi.com By strongly competing with fungal and bacterial phytopathogens for limited iron in the soil, this compound-producing bacteria can inhibit pathogen growth and reduce disease severity. asm.orgfftc.org.twnih.govatauni.edu.trjmb.or.kr This iron competition is a key mechanism by which PGPR exert their antagonistic effects against soilborne pathogens like Fusarium oxysporum and Rhizoctonia solani. fftc.org.twnih.govjmb.or.kr The ability of pyoverdines to sequester iron makes this essential nutrient unavailable for competing harmful microorganisms in the rhizosphere. fftc.org.tw

Here is a summary of the dual role of this compound in agriculture:

RoleMechanismBenefit for Agriculture
Plant Growth PromotionIncreases iron availability in soil by chelating Fe³⁺. fftc.org.twatauni.edu.trmdpi.comresearchgate.netEnhanced plant growth, yield, and crop quality. fftc.org.tw
BiocontrolCompetes with pathogens for iron, limiting their growth. fftc.org.twnih.govatauni.edu.trjmb.or.krReduced incidence and severity of plant diseases. fftc.org.twnih.gov

Future Directions in Pyoverdin Research

Systems Biology Approaches to Elucidate Complex Pyoverdin Regulatory Networks

Understanding the intricate regulatory networks governing this compound biosynthesis and function is a key area for future research. This compound production is tightly controlled, primarily in response to iron availability, mediated by the ferric uptake regulator Fur. microbialcell.comfrontiersin.orgnih.gov However, the regulation extends beyond simple iron sensing, involving complex interactions with other global regulatory systems and environmental signals. microbialcell.comfrontiersin.org

Systems biology approaches, integrating computational modeling and experimental data, are essential to fully map and understand these networks. Studies have already begun to model the this compound biosynthesis pathway in the context of the Pseudomonas aeruginosa quorum-sensing (QS) phenomenon, revealing a direct influence of QS on this compound synthesis. nih.gov Regulatory proteins like RsaL, PqsR, RclA, Vfr, and GacA, along with the Pseudomonas Quinolone Signal (PQS) system, are linked in regulatory connections that impact pvd gene expression. nih.govmit.edu For instance, the PQS system, through the formation of a complex with ferric iron, positively controls the expression of Pvd-type proteins involved in this compound maturation, synthesis, and export. nih.gov

Furthermore, this compound production is influenced by other factors such as oxygen and nutrient availability, oxidative stress, and even cell aggregation. frontiersin.org The Gac signaling system and the second messenger cyclic diguanylate (c-di-GMP) also coordinate the production of this compound and exopolysaccharides, highlighting the interconnectedness of virulence factors. frontiersin.org Research indicates that cell aggregation itself can trigger the expression of this compound-related genes. frontiersin.org

Future systems biology research will aim to:

Develop more comprehensive computational models integrating various regulatory layers, including transcriptional, post-transcriptional, and post-translational control. oup.com

Utilize high-throughput techniques like transcriptomics and proteomics to generate large-scale datasets for model validation and refinement. oup.commdpi.com

Investigate the crosstalk between this compound regulation and other essential cellular processes beyond iron homeostasis and QS.

Explore the role of small RNAs in fine-tuning this compound production and its associated virulence factors. oup.com

These efforts will provide a holistic understanding of how this compound synthesis and activity are controlled within the complex cellular environment of Pseudomonas.

Advanced Structural Biology of this compound-Protein Interactions

The function of this compound is intrinsically linked to its interactions with a variety of proteins, including those involved in its biosynthesis, transport, and regulation. Advanced structural biology techniques are crucial for elucidating the molecular basis of these interactions.

Key protein interactions involving this compound include:

Ferric-pyoverdin receptor (FpvA): This outer membrane transporter is responsible for the specific uptake of iron-bound this compound into the bacterial periplasm. mdpi.commicrobialcell.comnih.govnih.gov Structural studies have revealed that FpvA is a transmembrane beta-barrel protein with a plug domain that occludes the barrel. nih.gov Iron-free this compound binds to a pocket on the receptor's surface. nih.gov The interaction with FpvA is dependent on the iron-loaded status of this compound and involves the TonB-ExbB-ExbD complex for energy transduction. nih.govplos.org Research indicates that the structure of the first few amino acid residues in the this compound peptide chain significantly influences binding affinity to FpvA. microbialcell.comnih.govresearchgate.net

Proteins involved in iron release: Once in the periplasm, iron is released from this compound through a mechanism involving proteins like FpvC, FpvF, and the inner membrane reductase FpvG. mdpi.com Structural studies have begun to map the interaction network of these proteins, revealing a complex composed of inner-membrane and periplasmic components. mdpi.com FpvC is proposed to chelate ferrous iron after reduction by FpvG, facilitating its transport into the cytoplasm by the ABC transporter FpvDE. mdpi.com

Biosynthetic enzymes: Non-ribosomal peptide synthetases (NRPSs) like PvdL, PvdI, PvdJ, and PvdD are central to this compound synthesis, assembling the peptide backbone and incorporating non-conventional moieties. mdpi.comwikipedia.orgfrontiersin.org Tailoring enzymes, such as the periplasmic hydrolase PvdQ, are also involved in this compound maturation. mdpi.comnih.gov Structural characterization of these enzymes provides insights into their catalytic mechanisms and substrate specificity. For example, the crystal structure of PvdQ has been reported, shedding light on its role in removing a myristate moiety from a this compound precursor. nih.gov

Future research in this area will focus on:

Determining high-resolution structures of this compound in complex with its various interacting proteins, including NRPSs, tailoring enzymes, and regulatory proteins.

Utilizing techniques like cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) to study the structure and dynamics of larger protein complexes involved in this compound biosynthesis and transport. tandfonline.com

Investigating the conformational changes in proteins upon this compound binding and iron release.

Mapping the protein-protein interaction networks within the this compound pathway using techniques like bacterial two-hybrid screening and cross-linking followed by mass spectrometry. mdpi.combiorxiv.org

These structural insights will be invaluable for understanding the molecular mechanisms underlying this compound function and for the rational design of inhibitors or modulators.

Ecological Role of this compound in Polymicrobial Communities and Meta-omics Studies

This compound's role extends beyond the individual bacterium, significantly influencing interactions within polymicrobial communities and the broader environment. In these complex settings, this compound acts as a public good, accessible to any bacterium possessing the appropriate receptor, which can lead to the emergence of "cheater" strains that utilize this compound without producing it. wikipedia.org

This compound mediates both cooperative and competitive interactions. wikipedia.orgresearchgate.netnih.govresearchgate.net In polymicrobial infections, Pseudomonas aeruginosa utilizes this compound, alongside other molecules, as a strategy to outcompete other bacterial species. frontiersin.org this compound can limit the growth of other bacteria by sequestering iron, acting as a form of antimicrobial. wikipedia.org It also plays a role in biofilm formation, a key aspect of microbial communities and virulence. mdpi.comtandfonline.com

Meta-omics approaches (metagenomics, metatranscriptomics, metaproteomics, and metabolomics) are powerful tools to investigate the ecological role of this compound in situ. researchgate.net These techniques allow for the study of the genetic potential, gene expression, protein production, and metabolic activity of entire microbial communities.

Future research utilizing meta-omics will aim to:

Characterize the diversity of this compound types and their associated uptake systems in various environments, such as soil, water, and host-associated microbiomes. nih.govresearchgate.netnih.gov

Investigate the expression of pvd genes and this compound-interacting proteins within polymicrobial communities under different environmental conditions. mdpi.com

Identify novel this compound variants and their producers in complex ecosystems.

Study the evolutionary dynamics of this compound production and cheating in natural settings. wikipedia.orgnih.govbiorxiv.org

Meta-omics studies, coupled with experimental validation in simplified co-culture systems, will provide a deeper understanding of this compound's contribution to microbial ecology and interspecies interactions.

Exploiting this compound Diversity for Engineered Biosynthesis and Targeted Applications

The structural diversity of this compound across different Pseudomonas strains presents a valuable resource for potential biotechnological and therapeutic applications. researchgate.netnih.govnih.govresearchgate.net Pyoverdins are composed of a conserved chromophore, a variable acyl side chain, and a strain-specific peptide backbone. mdpi.commicrobialcell.comfrontiersin.orgresearchgate.net This variability in the peptide chain, assembled by NRPSs, contributes to the existence of numerous distinct this compound variants. frontiersin.orgnih.gov

Engineered biosynthesis approaches aim to harness the modular nature of this compound synthesis to create novel this compound analogues with desired properties. nih.govresearchgate.netacademindex.comanr.fr Strategies include:

Combinatorial biosynthesis: Modifying existing this compound biosynthetic pathways by introducing heterologous enzymes or altering substrate specificity of NRPSs to produce non-natural siderophores. nih.govresearchgate.net

Enzyme engineering: Rationally designing or directed evolution of NRPS domains, particularly the adenylation (A) domains responsible for amino acid selection, to incorporate non-canonical amino acids into the this compound peptide chain. nih.govnih.gov

Heterologous expression: Expressing this compound biosynthetic gene clusters in non-pathogenic host organisms to facilitate controlled production and manipulation. mdpi.comnih.gov

These engineered this compound variants can be explored for targeted applications, such as:

Antibiotic conjugates: Utilizing the specific uptake mechanism of ferri-pyoverdin via FpvA to deliver antibiotics selectively to bacteria that rely on this system for iron acquisition. anr.frresearchgate.net

Bioimaging and diagnostics: Exploiting the fluorescent properties of this compound or engineered fluorescent analogues for imaging bacterial infections or detecting specific bacterial strains. nih.gov

Bioremediation: Utilizing the metal-chelating properties of this compound for the removal of heavy metals from contaminated environments. researchgate.net

Plant growth promotion: Leveraging this compound's role in iron acquisition to enhance iron availability for plants in agricultural settings. researchgate.netresearchgate.net

Future research will focus on developing more efficient and predictable engineering strategies, expanding the repertoire of non-canonical amino acids that can be incorporated, and rigorously evaluating the efficacy and specificity of engineered pyoverdins for various applications.

Synthetic Biology and Rational Design of this compound Analogues

Synthetic biology and rational design approaches offer complementary avenues to engineer this compound function and develop novel molecules inspired by this compound's structure. While engineered biosynthesis modifies existing biological pathways, synthetic biology can involve the design and construction of entirely new pathways or biological systems for this compound production or sensing. anr.fracs.org

Rational design focuses on creating synthetic molecules that mimic or modulate this compound's activity. This can involve designing:

Siderophore mimics: Synthetic chelators that compete with this compound for iron binding or interact with this compound transport systems.

Inhibitors of this compound biosynthesis or function: Small molecules designed to target specific enzymes in the this compound biosynthetic pathway, such as PvdQ, or interfere with the interaction of this compound with its receptor FpvA. nih.govfrontiersin.orgnih.govacs.orgfrontiersin.org Rational design, often guided by structural information of target proteins, has shown promise in developing potent inhibitors. nih.govorcid.orgresearchgate.net

This compound-based probes: Molecules that retain the iron-chelating or receptor-binding properties of this compound but are modified with tags for research or diagnostic purposes.

Future directions in synthetic biology and rational design include:

Developing minimal synthetic gene circuits for controllable this compound production in heterologous hosts.

Designing artificial receptor systems that can recognize and respond to specific this compound variants.

Utilizing computational modeling and high-throughput screening to identify and optimize synthetic this compound analogues or inhibitors. nih.govacs.org

Creating libraries of this compound-inspired molecules with tailored metal-binding affinities and specificities.

Designing molecules that can interfere with this compound's signaling roles or its interactions within polymicrobial communities.

These efforts represent a move towards a more deliberate and predictable engineering of this compound-related functions, with potential applications in combating bacterial infections, developing new materials, and manipulating microbial ecosystems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyoverdin
Reactant of Route 2
Pyoverdin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。